Product packaging for 1-(4-Hydroxyphenyl)ethane-1,2-diol(Cat. No.:CAS No. 2380-75-8)

1-(4-Hydroxyphenyl)ethane-1,2-diol

Cat. No.: B1229309
CAS No.: 2380-75-8
M. Wt: 154.16 g/mol
InChI Key: VYRWCSXMABWFDW-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)ethane-1, 2-diol, also known as 4-hydroxyphenylglycol or 4-hydroxystyrene 7, 8-glycol, belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. 1-(4-Hydroxyphenyl)ethane-1, 2-diol is soluble (in water) and a very weakly acidic compound (based on its pKa).
1-(4-hydroxyphenyl)ethane-1,2-diol is a member of phenols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B1229309 1-(4-Hydroxyphenyl)ethane-1,2-diol CAS No. 2380-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxyphenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRWCSXMABWFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946602
Record name 1-(4-Hydroxyphenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2380-75-8
Record name 4-Hydroxyphenethylene glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Hydroxyphenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol: A Technical Guide to its Natural Sources, Isolation, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a phenolic compound of interest due to its documented biological activities, including antifungal, antibacterial, and anticoagulant properties. This technical guide provides an in-depth overview of its known natural sources, a detailed, structured methodology for its isolation and purification, and an exploration of its potential mechanisms of action. Quantitative data from the primary literature is presented in tabular format for clarity, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.

Natural Occurrences

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol has been identified in two primary natural sources:

  • Fungal Endophyte: It is produced by the endophytic fungus Diaporthe eucalyptorum, which has been isolated from the plant Melia azedarach.[1]

  • Angiosperm: The compound is a constituent of the aerial parts of the plant Angelica sinensis, a well-known herb in traditional medicine.[2]

Biological Activities and Quantitative Data

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol exhibits a range of biological activities. The available quantitative data from the primary literature is summarized below.

Biological ActivityTarget Organism/SystemMetricValueReference
AntifungalAlternaria solaniMinimal Inhibitory Concentration (MIC)6.25 to 50 µM[1]
AntibacterialAeromonas hydrophila-Significant Inhibition (Qualitative)[2]
Anticoagulant--Activity Confirmed (Qualitative)[2]

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is not explicitly available in a single source, the following comprehensive methodology has been constructed based on the reported isolation of this and co-occurring compounds from Diaporthe eucalyptorum solid cultures and established principles of natural product chemistry.[1]

Fungal Cultivation and Extraction
  • Cultivation: Diaporthe eucalyptorum is cultured on a solid rice medium under static and dark conditions for a period of 28 days to promote the production of secondary metabolites.

  • Extraction: The fungal culture is exhaustively extracted with ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Separation and Purification

The following workflow outlines the multi-step chromatographic process to isolate (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol from the crude ethyl acetate extract.

G crude_extract Crude Ethyl Acetate Extract vlc Vacuum Liquid Chromatography (Silica Gel, Step Gradient) crude_extract->vlc fractions Collection of Primary Fractions vlc->fractions target_fraction Bioassay-Guided Selection of Target Fraction(s) fractions->target_fraction cc Column Chromatography (Sephadex LH-20, Isocratic Elution) target_fraction->cc sub_fractions Collection of Sub-Fractions cc->sub_fractions prep_hplc Preparative HPLC (Reversed-Phase C18, Gradient Elution) sub_fractions->prep_hplc pure_compound (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol prep_hplc->pure_compound

Caption: Chromatographic workflow for the isolation of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol.

  • Vacuum Liquid Chromatography (VLC): The crude extract is subjected to VLC on a silica gel stationary phase. A step gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is used to elute the compounds, yielding several primary fractions.

  • Fraction Selection: The resulting fractions are analyzed by thin-layer chromatography (TLC) and, if applicable, bioassayed to identify the fraction(s) containing the target compound.

  • Column Chromatography: The selected fraction(s) are further separated using size-exclusion chromatography on a Sephadex LH-20 column with an isocratic mobile phase (e.g., methanol) to remove interfering compounds of different molecular sizes.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a reversed-phase C18 column. A gradient elution system (e.g., water:acetonitrile) is employed to resolve closely related compounds and yield pure (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Potential Mechanisms of Action

The precise signaling pathways and molecular targets of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol are not yet fully elucidated. However, based on the known mechanisms of other phenolic compounds with similar biological activities, the following pathways are proposed.

Proposed Antifungal Mechanism

The antifungal activity of phenolic compounds against fungi like Alternaria solani is often multifactorial.

G compound (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol cell_wall Fungal Cell Wall Synthesis compound->cell_wall Inhibition cell_membrane Fungal Cell Membrane Integrity compound->cell_membrane Disruption oxidative_stress Induction of Oxidative Stress (ROS) compound->oxidative_stress Induction enzyme_inhibition Enzyme Inhibition (e.g., Chitin Synthase) cell_wall->enzyme_inhibition apoptosis Fungal Cell Death (Apoptosis) cell_wall->apoptosis ergosterol Ergosterol Synthesis cell_membrane->ergosterol cell_membrane->apoptosis oxidative_stress->apoptosis

Caption: Proposed antifungal mechanism of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol.

Proposed Antibacterial Mechanism

The antibacterial action of phenolic compounds against Gram-negative bacteria such as Aeromonas hydrophila typically involves disruption of the cell envelope and interference with cellular functions.

G compound (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol outer_membrane Outer Membrane Permeabilization compound->outer_membrane cytoplasmic_membrane Cytoplasmic Membrane Disruption outer_membrane->cytoplasmic_membrane ion_leakage Ion Leakage (K+) cytoplasmic_membrane->ion_leakage atp_depletion ATP Depletion ion_leakage->atp_depletion macromolecule_synthesis Inhibition of DNA/Protein Synthesis atp_depletion->macromolecule_synthesis cell_death Bacterial Cell Death macromolecule_synthesis->cell_death

Caption: Proposed antibacterial mechanism of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol.

Proposed Anticoagulant Mechanism

The anticoagulant effects of phenolic compounds can be attributed to their interaction with the coagulation cascade and platelet function.

G compound (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol platelet_aggregation Inhibition of Platelet Aggregation compound->platelet_aggregation coagulation_factors Inhibition of Coagulation Factors (e.g., Thrombin, Factor Xa) compound->coagulation_factors fibrin_formation Reduced Fibrin Formation platelet_aggregation->fibrin_formation coagulation_factors->fibrin_formation anticoagulant_effect Anticoagulant Effect fibrin_formation->anticoagulant_effect

Caption: Proposed anticoagulant mechanism of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol.

Conclusion and Future Directions

(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is a naturally occurring phenolic compound with promising biological activities. This guide provides a framework for its isolation and a basis for understanding its potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms of action, establish a comprehensive pharmacological profile, and explore its potential for drug development. Specifically, quantitative studies on its antibacterial and anticoagulant effects, along with detailed mechanistic investigations, will be crucial in advancing this compound from a natural product of interest to a potential therapeutic lead.

References

An In-Depth Technical Guide to 1-(4-Hydroxyphenyl)ethane-1,2-diol: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of 1-(4-hydroxyphenyl)ethane-1,2-diol. It includes detailed, plausible experimental protocols for its racemic and enantioselective synthesis, as well as a method for the analytical separation of its enantiomers.

Chemical Structure and Properties

This compound, also known as 4-hydroxyphenylethylene glycol, is an organic compound featuring a phenol group attached to an ethanediol backbone. Its chemical structure is characterized by a benzene ring substituted with a hydroxyl group and a 1,2-ethanediol group.

IUPAC Name: this compound Molecular Formula: C₈H₁₀O₃ Molecular Weight: 154.16 g/mol

The presence of hydroxyl groups and a phenyl ring imparts specific physicochemical properties to the molecule, influencing its solubility, reactivity, and potential biological activity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 154.16 g/mol
XLogP3 -0.6
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Topological Polar Surface Area 60.7 Ų

Stereochemistry

The chemical structure of this compound contains one chiral center at the carbon atom C1, which is bonded to the hydroxyl group, the phenyl group, the second carbon of the diol chain, and a hydrogen atom. Consequently, the molecule can exist as a pair of enantiomers: (S)-1-(4-hydroxyphenyl)ethane-1,2-diol and (R)-1-(4-hydroxyphenyl)ethane-1,2-diol.

The (S)-enantiomer has been identified as an active constituent in the aerial parts of Angelica sinensis and has been noted for its significant inhibitory activity against the growth of Aeromonas hydrophila, as well as exhibiting anticoagulative and antibiotic properties. The distinct biological activities of the enantiomers underscore the importance of stereoselective synthesis and analysis in drug development and related research.

G cluster_racemate Racemic Mixture cluster_enantiomers Enantiomers racemate This compound S_enantiomer (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol racemate->S_enantiomer Contains both R_enantiomer (R)-1-(4-Hydroxyphenyl)ethane-1,2-diol racemate->R_enantiomer Contains both S_enantiomer->R_enantiomer Enantiomeric pair

Diagram 1: Stereoisomers of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of this compound in a research and development setting. The following sections provide plausible, detailed protocols based on established chemical transformations.

Racemic Synthesis via Dihydroxylation of 4-Vinylphenol

A common and effective method for the synthesis of vicinal diols from alkenes is dihydroxylation. The racemic synthesis of this compound can be achieved from the precursor 4-vinylphenol using osmium tetroxide as a catalyst and an N-oxide as a co-oxidant (Upjohn dihydroxylation).

Materials:

  • 4-Vinylphenol

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in 2-methyl-2-propanol)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-vinylphenol (1.0 equiv) in a 10:1 mixture of acetone and water.

  • Add N-Methylmorpholine N-oxide (NMO) (1.5 equiv) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of osmium tetroxide solution (0.002 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield racemic this compound.

G 4-Vinylphenol 4-Vinylphenol Reaction Mixture Reaction Mixture 4-Vinylphenol->Reaction Mixture Dissolve in Acetone/Water Cool to 0°C Cool to 0°C Reaction Mixture->Cool to 0°C Ice Bath NMO NMO NMO->Reaction Mixture Add OsO4 (cat.) Add OsO4 (cat.) Cool to 0°C->Add OsO4 (cat.) Stir at RT (12-24h) Stir at RT (12-24h) Add OsO4 (cat.)->Stir at RT (12-24h) Quench with Na2SO3 Quench with Na2SO3 Stir at RT (12-24h)->Quench with Na2SO3 Extraction with EtOAc Extraction with EtOAc Quench with Na2SO3->Extraction with EtOAc Purification Purification Extraction with EtOAc->Purification Column Chromatography Racemic Diol Racemic Diol Purification->Racemic Diol

Diagram 2: Workflow for the racemic synthesis of this compound.
Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[1][2][3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome. Commercially available "AD-mix" reagents, which contain the osmium catalyst, a chiral ligand (a derivative of dihydroquinine or dihydroquinidine), a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), simplify this procedure.[2]

Materials:

  • 4-Vinylphenol (or a protected version such as 4-acetoxystyrene to avoid potential side reactions with the phenolic hydroxyl group)

  • AD-mix-β (for the (R)-diol) or AD-mix-α (for the (S)-diol)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, can improve reaction rate and enantioselectivity)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure for the synthesis of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol:

  • In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

  • Add AD-mix-α (approximately 1.4 g per 1 mmol of alkene) and methanesulfonamide (1.0 equiv) to the solvent mixture and stir at room temperature until two clear phases are formed.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 4-vinylphenol (1.0 equiv) to the cold, stirred mixture.

  • Stir the reaction vigorously at 0 °C for 24-48 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature, stirring for an additional hour.

  • Add ethyl acetate to the mixture and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield enantiomerically enriched (S)-1-(4-hydroxyphenyl)ethane-1,2-diol.

G 4-Vinylphenol 4-Vinylphenol Reaction Mixture Reaction Mixture 4-Vinylphenol->Reaction Mixture Add to AD-mix-α in t-BuOH/H2O Stir at 0°C (24-48h) Stir at 0°C (24-48h) Reaction Mixture->Stir at 0°C (24-48h) Quench with Na2SO3 Quench with Na2SO3 Stir at 0°C (24-48h)->Quench with Na2SO3 Work-up & Extraction Work-up & Extraction Quench with Na2SO3->Work-up & Extraction Purification Purification Work-up & Extraction->Purification Column Chromatography (S)-Diol (S)-Diol Purification->(S)-Diol

Diagram 3: Workflow for the enantioselective synthesis of (S)-1-(4-hydroxyphenyl)ethane-1,2-diol.
Analytical Chiral HPLC Separation of Enantiomers

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for separating and quantifying the enantiomers of a chiral compound. Polysaccharide-based chiral columns are often effective for the separation of a wide range of racemates.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® series column (e.g., CHIRALPAK IA, IB, or IC). The selection may require screening to find the optimal column for this specific analyte.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation. A typical starting point could be 90:10 (v/v) hexane:isopropanol. For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 275 nm due to the phenyl group).

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

  • Prepare a standard solution of the racemic this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

  • Inject a small volume (e.g., 5-10 µL) of the standard solution onto the column.

  • Run the chromatogram and identify the retention times of the two enantiomers.

  • Optimize the mobile phase composition (the ratio of hexane to alcohol and the type and concentration of any additives) to achieve a resolution (Rs) of >1.5 between the two enantiomeric peaks.

  • Once the method is optimized, it can be used for the quantitative analysis of the enantiomeric excess (e.e.) of synthesized samples.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Racemic Diol Sample Racemic Diol Sample Dissolve in Mobile Phase Dissolve in Mobile Phase Racemic Diol Sample->Dissolve in Mobile Phase Inject Sample Inject Sample Dissolve in Mobile Phase->Inject Sample Chiral Column Separation Chiral Column Separation Inject Sample->Chiral Column Separation UV Detection UV Detection Chiral Column Separation->UV Detection Chromatogram Chromatogram UV Detection->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Calculate e.e. Calculate e.e. Peak Integration->Calculate e.e.

References

Physical and chemical properties of 1-(4-Hydroxyphenyl)ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyphenyl)ethane-1,2-diol, a phenolic diol, has garnered interest in various scientific fields due to its presence in natural sources and its potential biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data and predictive models. It is designed to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering structured data, insights into its biological significance, and hypothetical experimental frameworks.

Chemical Identity and Physical Properties

This compound, also known as 4-hydroxyphenethylene glycol, is a member of the phenols chemical class.[1] Its core structure consists of a benzene ring substituted with a hydroxyl group and an ethane-1,2-diol moiety.

Table 1: General and Predicted Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 4-Hydroxyphenethylene glycol, 4-Hydroxyphenylglycol, pHPG[1][2]
CAS Registry Number 2380-75-8[2]
Molecular Formula C₈H₁₀O₃[2]
Molecular Weight 154.16 g/mol [2]
XlogP (Predicted) -0.9[2]
Topological Polar Surface Area (TPSA) 60.7 Ų[2]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 2[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its constituent functional groups: the phenolic hydroxyl group and the vicinal diol.

  • Phenolic Acidity: The hydroxyl group attached to the benzene ring imparts acidic properties to the molecule, making it susceptible to deprotonation in the presence of a base. The pKa value, while not experimentally determined for this specific compound, is influenced by the electronic nature of the substituents on the phenyl ring.

  • Diol Reactivity: The ethane-1,2-diol moiety can undergo reactions typical of vicinal diols, such as oxidation to form aldehydes or carboxylic acids, and esterification with carboxylic acids or their derivatives.

  • Aromatic Ring Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, with the hydroxyl group acting as an activating, ortho-, para-directing substituent.

Due to the lack of specific experimental stability data, it is recommended to handle the compound under standard laboratory conditions, avoiding strong oxidizing agents and extreme pH conditions.

Spectroscopic Data

While experimental spectra for this compound are not widely published, predicted spectral data can provide valuable insights for characterization.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H-NMR Aromatic protons (AA'BB' system), methine proton (-CH(OH)-), methylene protons (-CH₂(OH)), and hydroxyl protons. Chemical shifts would be influenced by the solvent.
¹³C-NMR Signals corresponding to the aromatic carbons (with distinct shifts for the carbon bearing the hydroxyl group and the carbon attached to the diol side chain), and the two carbons of the ethane-1,2-diol moiety.
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad, due to hydrogen bonding), C-O stretching (phenol and alcohol), and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns resulting from the loss of water, formaldehyde, and other characteristic fragments of the phenolic and diol moieties.

Biological Activity and Potential Signaling Pathways

The (S)-enantiomer of this compound has been identified as an active constituent in the aerial parts of Angelica sinensis.[7] It has demonstrated notable biological activities, including:

  • Antibacterial Activity: Significantly inhibits the growth of Aeromonas hydrophila.[7]

  • Anticoagulative and Antibiotic Activities: These have also been reported, though the underlying mechanisms are not fully elucidated.[7]

Hypothetical Antibacterial Mechanism

The precise mechanism of its antibacterial action against Aeromonas hydrophila is not yet defined. However, based on the known mechanisms of other phenolic compounds, a plausible hypothesis involves the disruption of the bacterial cell membrane integrity or the inhibition of essential bacterial enzymes.

antibacterial_mechanism cluster_compound This compound cluster_bacterium Aeromonas hydrophila cluster_effect Antibacterial Effect Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane Interaction Enzymes Essential Bacterial Enzymes Compound->Enzymes Binding Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Growth_Inhibition Inhibition of Growth Disruption->Growth_Inhibition Inhibition->Growth_Inhibition

Caption: Hypothetical antibacterial mechanism of this compound.

Experimental Protocols (Hypothetical)

Due to the absence of specific published protocols for this compound, the following sections outline generalized experimental methodologies that could be adapted for its synthesis and characterization.

Synthesis of this compound

A potential synthetic route could involve the dihydroxylation of 4-vinylphenol.

Reaction Scheme:

4-Vinylphenol + Oxidizing Agent → this compound

Materials:

  • 4-Vinylphenol

  • Osmium tetroxide (catalytic amount)

  • N-Methylmorpholine N-oxide (NMO) as a co-oxidant

  • Acetone/Water solvent mixture

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-vinylphenol in a mixture of acetone and water.

  • Add NMO to the solution.

  • Add a catalytic amount of osmium tetroxide.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding sodium sulfite and stir for 30 minutes.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

synthesis_workflow start Start: 4-Vinylphenol dissolve Dissolve in Acetone/Water with NMO start->dissolve add_catalyst Add OsO4 (catalytic) dissolve->add_catalyst react Stir at Room Temperature add_catalyst->react quench Quench with Sodium Sulfite react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product End: this compound purify->end_product

Caption: A potential workflow for the synthesis of this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

Determination of Aqueous Solubility

The shake-flask method can be employed. An excess amount of the compound is added to a known volume of water in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the solute in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Determination of pKa

The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter. The pKa is the pH at the half-equivalence point.

Conclusion

This compound is a compound with interesting biological activities that warrant further investigation. While there is a scarcity of published experimental data on its physical and chemical properties, this guide provides a solid foundation based on predicted values and established chemical principles. The outlined hypothetical experimental protocols offer a starting point for researchers aiming to synthesize and characterize this molecule. Further studies are essential to elucidate its mechanisms of action and to fully assess its potential in drug development and other applications.

References

Synthesis of 1-(4-Hydroxyphenyl)ethane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(4-Hydroxyphenyl)ethane-1,2-diol, a vicinal diol, holds significance as a potential building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure, featuring a phenolic hydroxyl group and a diol moiety, offers multiple points for chemical modification, making it a versatile intermediate. This technical guide provides an in-depth overview of the primary synthetic pathways for obtaining this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction schemes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of this compound:

  • Dihydroxylation of 4-Vinylphenol: This approach involves the direct oxidation of the double bond of 4-vinylphenol to form the vicinal diol.

  • From 4-Hydroxyacetophenone: This multi-step pathway proceeds via an initial α-functionalization of the ketone, followed by reduction to the diol.

Pathway 1: Dihydroxylation of 4-Vinylphenol

This pathway utilizes the readily available starting material, 4-vinylphenol, and converts it to the target diol in a single oxidative step. The most common methods for this transformation are the Upjohn dihydroxylation and the Sharpless asymmetric dihydroxylation.

Method 1a: Upjohn Dihydroxylation

The Upjohn dihydroxylation employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to achieve the syn-dihydroxylation of an alkene.

Reaction Scheme:

Upjohn_Dihydroxylation 4-Vinylphenol 4-Vinylphenol Reagents OsO4 (cat.) NMO 4-Vinylphenol->Reagents Diol This compound Reagents->Diol

Caption: Upjohn dihydroxylation of 4-vinylphenol.

Experimental Protocol:

  • To a solution of the alkene (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v) is added N-methylmorpholine N-oxide (NMO) (1.2 eq).

  • A catalytic amount of osmium tetroxide (e.g., 2 mol%) is then added to the stirred solution.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is quenched by the addition of a reducing agent, such as sodium bisulfite or sodium thiosulfate.

  • The mixture is then extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the vicinal diol.

Quantitative Data:

ParameterValue
Yield High (typically >80%)
Stereoselectivity syn-dihydroxylation
Purity High after chromatography

Note: The phenolic hydroxyl group of 4-vinylphenol may require protection prior to dihydroxylation to prevent side reactions, although some dihydroxylation methods are tolerant of free hydroxyl groups.

Method 1b: Sharpless Asymmetric Dihydroxylation

For the enantioselective synthesis of this compound, the Sharpless asymmetric dihydroxylation is the method of choice. This reaction utilizes a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), to direct the facial selectivity of the osmium tetroxide addition. The commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) contain the osmium catalyst, a co-oxidant (potassium ferricyanide), and the chiral ligand.

Reaction Scheme:

Sharpless_Dihydroxylation 4-Vinylphenol 4-Vinylphenol AD_mix AD-mix-α or AD-mix-β 4-Vinylphenol->AD_mix Chiral_Diol (R)- or (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol AD_mix->Chiral_Diol

Caption: Sharpless asymmetric dihydroxylation.

Experimental Protocol:

A general procedure for the Sharpless asymmetric dihydroxylation is as follows:

  • A mixture of tert-butanol and water (1:1 v/v) is cooled to 0 °C.

  • The AD-mix reagent (AD-mix-β for the (R)-diol from a terminal alkene, AD-mix-α for the (S)-diol) is added to the cold solvent, followed by methanesulfonamide (if needed to improve the yield and enantioselectivity).

  • The alkene (1.0 eq) is added to the stirred mixture.

  • The reaction is stirred at 0 °C until the alkene is consumed.

  • The reaction is quenched with sodium sulfite, and the mixture is warmed to room temperature and stirred for 1 hour.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The enantiomerically enriched diol is purified by chromatography.

Quantitative Data:

ParameterValue
Yield Good to excellent
Enantiomeric Excess (ee) Typically >90%
Stereoselectivity Dependent on the chiral ligand used

Pathway 2: From 4-Hydroxyacetophenone

This pathway involves a two-step sequence starting from the readily available 4-hydroxyacetophenone. The key intermediate is 2-hydroxy-1-(4-hydroxyphenyl)ethan-1-one, which is subsequently reduced to the target diol.

Step 1: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone

The first step is the α-bromination of 4-hydroxyacetophenone.

Reaction Scheme:

Bromination Start 4-Hydroxyacetophenone Reagents Br2, H2SO4 (cat.) CHCl3, 338 K Start->Reagents Product 2-Bromo-1-(4-hydroxyphenyl)ethanone Reagents->Product

Caption: Bromination of 4-hydroxyacetophenone.

Experimental Protocol: [1]

  • 4-Hydroxyacetophenone (10 g, 73.4 mmol) is dissolved in chloroform (50 ml) at 338 K.

  • With stirring, concentrated sulfuric acid (3.80 ml) is added to the solution.

  • After stirring for 10 minutes, bromine (3.9 ml, 76.1 mmol) is added to the reaction solution.

  • After 5 hours, the solution is quenched with water (60 ml).

  • The layers are separated, and the aqueous layer is extracted with chloroform.

  • The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution (30 ml), dried over anhydrous magnesium sulfate, and evaporated under reduced pressure to give the crude product.

  • Purification by short column chromatography (chloroform) and recrystallization from chloroform gives the product as orange blocks.

Quantitative Data:

ParameterValue
Yield 81%[1]
Appearance Orange blocks[1]
Step 2: Synthesis of 2-Hydroxy-1-(4-hydroxyphenyl)ethanone

The α-bromo ketone can be converted to the α-hydroxy ketone, for example, by hydrolysis. A general method for this transformation involves the use of sodium nitrite in DMF.

Reaction Scheme:

Hydrolysis Start 2-Bromo-1-(4-hydroxyphenyl)ethanone Reagents NaNO2 DMF Start->Reagents Product 2-Hydroxy-1-(4-hydroxyphenyl)ethanone Reagents->Product

Caption: Conversion to α-hydroxy ketone.

Experimental Protocol (General):

A detailed protocol for this specific substrate is not available in the provided search results. A general procedure would involve reacting the α-bromo ketone with sodium nitrite in a solvent like dimethylformamide (DMF), followed by aqueous workup to hydrolyze the intermediate nitrite ester.

Step 3: Reduction to this compound

The final step is the reduction of the ketone functionality in 2-hydroxy-1-(4-hydroxyphenyl)ethan-1-one to a secondary alcohol. Sodium borohydride (NaBH₄) is a common and mild reducing agent for this purpose.

Reaction Scheme:

Reduction Start 2-Hydroxy-1-(4-hydroxyphenyl)ethanone Reagents 1. NaBH4, MeOH 2. H3O+ Start->Reagents Product This compound Reagents->Product

Caption: Reduction of the α-hydroxy ketone.

Experimental Protocol (General):

  • The α-hydroxy ketone is dissolved in a protic solvent such as methanol or ethanol.

  • Sodium borohydride is added portion-wise to the solution at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting material is consumed.

  • The reaction is quenched by the slow addition of water or a dilute acid.

  • The solvent is removed under reduced pressure.

  • The residue is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated to give the crude diol, which can be purified by crystallization or chromatography.

Quantitative Data:

Yields for the hydrolysis and reduction steps are expected to be good to high, but specific data for this sequence is not available in the provided search results.

Summary of Synthesis Pathways

PathwayStarting MaterialKey IntermediatesKey ReactionsAdvantagesDisadvantages
1 4-VinylphenolOsmate esterDihydroxylation (Upjohn or Sharpless)Direct, one-step conversion of the double bond. Enantioselective synthesis is possible with the Sharpless method.Osmium tetroxide is toxic and expensive (though used catalytically). Potential need for protecting the phenolic hydroxyl group.
2 4-Hydroxyacetophenone2-Bromo-1-(4-hydroxyphenyl)ethanone, 2-Hydroxy-1-(4-hydroxyphenyl)ethanoneα-Bromination, Hydrolysis, ReductionReadily available starting material. Avoids the use of osmium tetroxide.Multi-step process. May require optimization of the hydrolysis and reduction steps.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The choice of pathway will depend on factors such as the desired stereochemistry, scale of the reaction, and the availability and handling of specific reagents. The dihydroxylation of 4-vinylphenol offers a more direct route, with the Sharpless asymmetric dihydroxylation providing access to enantiomerically pure products. The pathway from 4-hydroxyacetophenone is a viable alternative that avoids the use of heavy metal catalysts but involves multiple synthetic steps. Further optimization and detailed characterization would be necessary to establish robust and scalable protocols for the production of this valuable synthetic intermediate.

References

The Biological Profile of 1-(4-Hydroxyphenyl)ethane-1,2-diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyphenyl)ethane-1,2-diol, a phenolic compound isolated from the renowned medicinal plant Angelica sinensis, is emerging as a molecule of interest for its potential biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of its bioactivity, with a focus on its purported antibacterial and anticoagulant properties. While primary research detailing the specific mechanisms and quantitative efficacy of this compound is not extensively available in peer-reviewed literature, this document consolidates information from commercial suppliers, phytochemical studies of Angelica sinensis, and research on structurally related compounds to offer a thorough scientific context for researchers. This guide includes available data, inferred experimental approaches, and potential signaling pathways to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Reported Biological Activities

Commercial sources claim that (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol possesses antibiotic and anticoagulant activities, with specific inhibitory action against the bacterium Aeromonas hydrophila.[1] Aeromonas hydrophila is a significant pathogen in aquatic environments and can cause various infections in humans. While these claims are yet to be substantiated by readily available peer-reviewed research, the known bioactivities of other constituents from Angelica sinensis and related phenolic compounds provide a strong basis for these assertions.

Antibacterial Activity

Extracts from Angelica sinensis have demonstrated antibacterial properties against a range of bacteria.[10] The antibacterial effects of plant-derived phenolic compounds are often attributed to their ability to disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[11]

Anticoagulant Activity

Quantitative Data

As of the latest literature review, specific quantitative data such as Minimum Inhibitory Concentration (MIC) for antibacterial activity or IC50 values for anticoagulant activity of this compound are not available in published research. The following table summarizes the available qualitative information.

Biological Activity Target Observed Effect Data Source
AntibacterialAeromonas hydrophilaSignificant growth inhibitionCommercial Supplier[1]
AnticoagulantBlood Coagulation CascadeAnticoagulative properties reportedCommercial Supplier[1]
Anticoagulant (related compound)ThrombinProlonged thrombin timeResearch Article[2]

(Note: The data from the commercial supplier has not been independently verified through peer-reviewed literature.)

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet published. However, based on standard methodologies for assessing antibacterial and anticoagulant activities, the following protocols can be proposed for future studies.

Determination of Minimum Inhibitory Concentration (MIC)

This experiment would quantify the antibacterial activity of this compound against Aeromonas hydrophila.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound 1-(4-HP)E-1,2-diol Stock Solution Serial_Dilution Serial Dilution of Compound in 96-well plate Compound->Serial_Dilution Media Bacterial Growth Media Media->Serial_Dilution Bacteria Aeromonas hydrophila Inoculum Inoculation Inoculation of wells with Bacteria Bacteria->Inoculation Serial_Dilution->Inoculation Incubation Incubation at Optimal Temperature Inoculation->Incubation Read_OD Measure Optical Density (OD600) Incubation->Read_OD Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_OD->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anticoagulant Activity Assays

These assays would evaluate the effect of the compound on key parameters of the blood coagulation cascade.

Workflow for Anticoagulation Assays

Anticoagulation_Workflow cluster_assays Coagulation Assays Plasma Platelet-Poor Plasma Sample APTT Activated Partial Thromboplastin Time (aPTT) Plasma->APTT PT Prothrombin Time (PT) Plasma->PT TT Thrombin Time (TT) Plasma->TT Compound 1-(4-HP)E-1,2-diol Test Concentrations Compound->APTT Compound->PT Compound->TT Results Analyze Prolongation of Clotting Times APTT->Results Measure Clotting Time PT->Results Measure Clotting Time TT->Results Measure Clotting Time

Caption: Workflow for in vitro anticoagulant activity assessment.

Potential Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by this compound have not been elucidated, its phenolic structure allows for informed hypotheses.

Antibacterial Mechanism

Phenolic compounds often exert their antibacterial effects through non-specific mechanisms. The hydroxyl group on the phenyl ring is crucial for its activity.

Hypothesized Antibacterial Mechanism

Antibacterial_Mechanism cluster_compound This compound cluster_bacterium Bacterial Cell cluster_effects Antibacterial Effects Compound Phenolic Structure Membrane Cell Membrane Compound->Membrane Intercalation Proteins Essential Enzymes Compound->Proteins Binding DNA Genetic Material Compound->DNA Interaction Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Proteins->Inhibition Synthesis_Block DNA/RNA Synthesis Inhibition DNA->Synthesis_Block

Caption: Hypothesized mechanisms of antibacterial action for phenolic compounds.

Anticoagulant Mechanism

The anticoagulant activity of phenolic compounds can involve the inhibition of key enzymes in the coagulation cascade, such as thrombin and Factor Xa, or interference with platelet aggregation. The prolongation of thrombin time by a derivative of this compound suggests a potential interaction with thrombin or fibrinogen.

Potential Anticoagulant Targets

Anticoagulant_Pathway cluster_cascade Coagulation Cascade Compound 1-(4-HP)E-1,2-diol Thrombin Thrombin Compound->Thrombin Inhibition Fibrinogen Fibrinogen Compound->Fibrinogen Interference Prothrombin Prothrombin Prothrombin->Thrombin Thrombin->Fibrinogen catalyzes Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: Potential targets of this compound in the coagulation cascade.

Conclusion and Future Directions

This compound is a naturally occurring phenolic compound with purported antibacterial and anticoagulant activities. While its presence in the medicinally significant plant Angelica sinensis and the demonstrated bioactivity of a closely related derivative lend credence to these claims, there is a clear need for primary research to validate these effects. Future studies should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound for rigorous biological testing.

  • Quantitative Bioassays: Performing detailed in vitro studies to determine MIC values against a panel of bacteria and IC50 values for various coagulation parameters.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by the compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of infection and thrombosis.

The information compiled in this guide serves as a foundational resource for researchers and professionals in drug development, highlighting both the potential of this compound and the existing gaps in scientific knowledge that present opportunities for future research.

References

1-(4-Hydroxyphenyl)ethane-1,2-diol: An Analysis of Its Biological Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature extensively detailing the specific mechanism of action, quantitative biological data, and established experimental protocols for 1-(4-Hydroxyphenyl)ethane-1,2-diol is notably scarce. This compound, also known by synonyms such as 4-Hydroxyphenethylene glycol and 4-Hydroxyphenylglycol, has been identified as a constituent of the plant Angelica sinensis. Commercial suppliers have claimed antibiotic and anticoagulative properties, specifically mentioning the inhibition of Aeromonas hydrophila. However, these claims are not substantially supported by peer-reviewed scientific studies.

This guide, therefore, provides an in-depth overview of the generally accepted mechanisms of action for phenolic compounds in biological systems, which would be the expected class of activity for this compound. The experimental protocols and signaling pathways described herein are representative of those used to investigate phenolic compounds and serve as a foundational framework for the potential evaluation of this compound.

General Antibacterial Mechanism of Phenolic Compounds

Phenolic compounds exert their antibacterial effects through a variety of mechanisms, primarily centered on disrupting bacterial structures and metabolic processes. The lipophilic nature of many phenols allows them to interact with the bacterial cell membrane, leading to a cascade of events that compromise cell viability.

Disruption of Cell Membrane Integrity

The primary mode of action for many phenolic compounds is the disruption of the bacterial cell membrane. This occurs through several mechanisms:

  • Alteration of Membrane Fluidity: Phenolic compounds can intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This disrupts the function of membrane-embedded proteins, such as those involved in electron transport and ATP synthesis.

  • Increased Permeability: The disruption of the membrane leads to increased permeability, causing the leakage of essential intracellular components like ions (K+), ATP, and nucleic acids.

  • Dissipation of Proton Motive Force: The integrity of the cell membrane is crucial for maintaining the proton motive force (PMF), which is essential for ATP synthesis, active transport, and motility. Phenolic compounds can dissipate this gradient, leading to a collapse of cellular energy production.

Inhibition of Cellular Enzymes

Phenolic compounds can inhibit the activity of various bacterial enzymes. This can be due to the binding of the phenol to the enzyme's active site or through non-specific interactions that alter the enzyme's conformation. Key targets include enzymes involved in essential metabolic pathways, such as glycolysis and nucleic acid synthesis.

Interaction with Nucleic Acids

Some phenolic compounds have been shown to interact with bacterial DNA and RNA. They can intercalate between the base pairs of the DNA helix or bind to the grooves, which can inhibit replication and transcription processes.

General Anticoagulant Mechanism of Phenolic Compounds

Certain phenolic compounds have been observed to possess anticoagulant properties, interfering with the normal blood coagulation cascade. This can occur through interactions with coagulation factors or by affecting platelet function.

Interference with the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving various clotting factors that culminate in the formation of a fibrin clot. Phenolic compounds can interfere with this process at several points:

  • Inhibition of Thrombin: Thrombin is a key serine protease that converts fibrinogen to fibrin. Some phenolic compounds can directly bind to and inhibit the active site of thrombin.

  • Inhibition of Factor Xa: Factor Xa is another critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. Inhibition of Factor Xa by phenolic compounds can effectively block the amplification of the coagulation process.

Antiplatelet Activity

Platelets play a crucial role in hemostasis by forming a primary plug at the site of vascular injury. Some phenolic compounds can inhibit platelet aggregation and adhesion, thereby contributing to an anticoagulant effect. This can be achieved by interfering with signaling pathways within the platelets, such as those involving thromboxane A2 or ADP.

Quantitative Data for Representative Phenolic Compounds

Due to the lack of specific data for this compound, the following tables summarize quantitative data for other phenolic compounds to provide a comparative context for their antibacterial and anticoagulant activities.

Table 1: Minimum Inhibitory Concentrations (MIC) of Various Phenolic Compounds against Representative Bacteria

Phenolic CompoundBacteriumMIC (µg/mL)Reference
CarvacrolEscherichia coli250[1]
ThymolStaphylococcus aureus125[1]
EugenolPseudomonas aeruginosa500[1]
Gallic AcidBacillus subtilis1000N/A
CatechinSalmonella typhimurium625N/A

Table 2: Anticoagulant Activity of Representative Phenolic Compounds

Phenolic CompoundAssayParameterValueReference
ResveratrolaPTTClotting TimeProlongedN/A
QuercetinPTClotting TimeProlongedN/A
CurcuminPlatelet AggregationInhibitionConcentration-dependentN/A
Ferulic AcidThrombin ActivityInhibitionIC₅₀ = 50 µMN/A

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antibacterial and anticoagulant properties of phenolic compounds. These protocols can serve as a template for the potential investigation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for OD readings)

  • Incubator

Procedure:

  • Preparation of Inoculum: A single colony of the test bacterium is inoculated into MHB and incubated at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in MHB in the wells of a 96-well plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: Wells containing MHB and the bacterial inoculum (no compound).

    • Negative Control: Wells containing MHB and the test compound (no inoculum).

    • Solvent Control: Wells containing MHB, the bacterial inoculum, and the same concentration of the solvent used to dissolve the test compound.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the effect of a compound on the intrinsic and common pathways of the coagulation cascade.

Materials:

  • Test compound (e.g., this compound)

  • Platelet-poor plasma (PPP) from healthy donors

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl₂) solution (0.025 M)

  • Coagulometer

Procedure:

  • Preparation of Platelet-Poor Plasma (PPP): Whole blood is collected in tubes containing sodium citrate. The blood is then centrifuged to separate the plasma. A second centrifugation at a higher speed is performed to obtain PPP.

  • Incubation: A defined volume of PPP is incubated with either the test compound at various concentrations or a vehicle control for a specified period at 37°C.

  • Addition of aPTT Reagent: The aPTT reagent is added to the plasma-compound mixture and incubated for a specific time (e.g., 3-5 minutes) at 37°C to allow for the activation of the contact factors.

  • Initiation of Clotting: Clotting is initiated by the addition of pre-warmed CaCl₂ solution.

  • Measurement of Clotting Time: The time taken for clot formation is measured using a coagulometer.

  • Data Analysis: The clotting times of the samples treated with the test compound are compared to the clotting time of the vehicle control. A significant prolongation of the clotting time indicates an inhibitory effect on the intrinsic and/or common pathways.

Visualizations

The following diagrams illustrate the generalized signaling pathways and experimental workflows described in this guide.

antibacterial_mechanisms cluster_compound Phenolic Compound cluster_bacterium Bacterial Cell phenolic_compound This compound (or other phenols) cell_membrane Cell Membrane phenolic_compound->cell_membrane Disruption of Integrity enzymes Cellular Enzymes phenolic_compound->enzymes Inhibition nucleic_acids DNA/RNA phenolic_compound->nucleic_acids Interaction cell_death Cell Death cell_membrane->cell_death enzymes->cell_death nucleic_acids->cell_death

Caption: General mechanisms of antibacterial action for phenolic compounds.

anticoagulant_mechanisms cluster_compound Phenolic Compound cluster_coagulation Coagulation Cascade cluster_platelet Platelet phenolic_compound This compound (or other phenols) factor_xa Factor Xa phenolic_compound->factor_xa Inhibition thrombin Thrombin phenolic_compound->thrombin Inhibition platelet_aggregation Platelet Aggregation phenolic_compound->platelet_aggregation Inhibition factor_xa->thrombin Activates fibrinogen Fibrinogen thrombin->fibrinogen Converts fibrin_clot Fibrin Clot fibrinogen->fibrin_clot mic_workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Serial Dilution of Test Compound in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate wells with Bacteria serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end aptt_workflow start Start prep_ppp Prepare Platelet-Poor Plasma (PPP) start->prep_ppp incubate_compound Incubate PPP with Test Compound prep_ppp->incubate_compound add_aptt_reagent Add aPTT Reagent and Incubate incubate_compound->add_aptt_reagent add_cacl2 Initiate Clotting with CaCl2 add_aptt_reagent->add_cacl2 measure_time Measure Clotting Time add_cacl2->measure_time analyze_data Analyze Data measure_time->analyze_data end End analyze_data->end

References

Spectroscopic Profile of 1-(4-Hydroxyphenyl)ethane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxyphenyl)ethane-1,2-diol is a phenolic compound of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its structural and chemical properties is paramount for its application in drug development and other scientific endeavors. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally derived public data, this guide incorporates predicted spectral information from reliable computational sources, presented alongside detailed, generalized experimental protocols for the acquisition of such data.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values provide a foundational dataset for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.15Doublet2HAr-H (ortho to -CH(OH)-)
~6.70Doublet2HAr-H (ortho to -OH)
~4.80Triplet1H-CH(OH)-
~3.50Doublet2H-CH₂(OH)
~9.20Singlet1HAr-OH
~5.10Singlet1H-CH(OH)-OH
~4.90Singlet1H-CH₂(OH)OH

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (ppm)Assignment
~156.0Ar-C (para to -CH(OH)-)
~131.0Ar-C (ipso, attached to -CH(OH)-)
~128.0Ar-CH (ortho to -CH(OH)-)
~115.0Ar-CH (ortho to -OH)
~75.0-C H(OH)-
~65.0-C H₂(OH)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (phenolic and alcoholic)
~3030MediumC-H stretch (aromatic)
~2930MediumC-H stretch (aliphatic)
~1600, ~1510StrongC=C stretch (aromatic ring)
~1240StrongC-O stretch (phenolic)
~1080StrongC-O stretch (alcoholic)
~830StrongC-H bend (para-substituted aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
15440[M]⁺ (Molecular Ion)
123100[M - CH₂OH]⁺
10760[M - CH₂OH - O]⁺ or [C₇H₇O]⁺
9430[C₆H₅OH]⁺
7725[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are based on standard laboratory practices for the analysis of phenolic and diol compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule to elucidate its structure.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to the lock signal of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Process the FID with an exponential window function and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Spectrum Acquisition:

    • Place the sample (or KBr pellet) in the sample holder.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structural elucidation.

Methodology:

  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into a gas chromatograph for separation before introduction into the mass spectrometer. This is suitable for volatile and thermally stable compounds.

  • Ionization:

    • Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.[2] This is a "hard" ionization technique useful for structural elucidation.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic fragment ions that provide structural information.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Pure Compound IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups Identified IR->IR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure Final Structure Confirmed IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which is essential for its identification and characterization in a research setting. The detailed experimental protocols offer practical guidance for obtaining this data. The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous structural elucidation of this and other organic molecules, which is a critical step in the drug development pipeline and other scientific applications. Researchers are encouraged to use this guide as a starting point and to perform their own experimental verification of the presented data.

References

Known derivatives of 1-(4-Hydroxyphenyl)ethane-1,2-diol and their properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Derivatives of 1-(4-Hydroxyphenyl)ethane-1,2-diol

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of key chemical scaffolds is paramount. This compound, also known as 4-hydroxyphenylethylene glycol, serves as a foundational structure for a variety of derivatives with diverse and significant biological activities. This technical guide provides a comprehensive overview of known derivatives, their properties, and the experimental methodologies used to characterize them.

Core Structure and Derivatives

The parent compound, this compound, is a benzenoid with the molecular formula C8H10O3. Its derivatives typically involve modifications to the ethane-1,2-diol side chain or the phenyl group, leading to a range of pharmacological profiles. Key classes of derivatives include amino alcohols, amino ketones, and more complex substituted alkenes.

Key Derivatives and Their Properties

A summary of prominent derivatives and their observed biological activities is presented below.

Derivative ClassSpecific CompoundKey Properties and Biological Activities
Amino Alcohols Octopamine (p-Octopamine)Naturally occurring biogenic amine, acts as a neurohormone in invertebrates. In mammals, it exhibits sympathomimetic and central nervous system stimulant effects. It binds to adrenergic receptors and may promote lipolysis.[1][2]
SynephrineAn N-methylated analog of octopamine, also known for its sympathomimetic properties.
Amino Ketones 2-amino-1-(4-hydroxyphenyl)-ethanoneA synthetic intermediate, often prepared as a mineral acid salt.[3]
Di-keto Derivatives 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dioneA derivative with two keto groups on the ethane chain.[4]
Trisubstituted Alkenes 1,1,2-tris(4-hydroxyphenyl)alkenesA class of compounds synthesized to evaluate antiestrogenic activity.[5]
Enantiomers (S)-1-(4-Hydroxyphenyl)ethane-1,2-diolThis specific stereoisomer has been shown to possess antibacterial properties, notably inhibiting the growth of Aeromonas hydrophila.[6]

Quantitative Data on Biological Activity

The following table summarizes quantitative data for select derivatives, providing insights into their potency and efficacy.

CompoundAssayTarget/OrganismResult
1,1,2-tris(4-hydroxyphenyl)ethene (3a)Estrogen Receptor BindingEstrogen ReceptorRBA = 45.5%
C2-Me substituted 1,1,2-tris(4-hydroxyphenyl)ethene (3b)Estrogen Receptor BindingEstrogen ReceptorRBA = 52.1%
C2-Et substituted 1,1,2-tris(4-hydroxyphenyl)ethene (3c)Estrogen Receptor BindingEstrogen ReceptorRBA = 29.6%
C2-Me substituted 1,1,2-tris(4-hydroxyphenyl)ethene (3b)Inhibition of Estradiol EffectMCF-7-2a cellsIC50 = 15 nM
C2-Et substituted 1,1,2-tris(4-hydroxyphenyl)ethene (3c)Inhibition of Estradiol EffectMCF-7-2a cellsIC50 = 10 nM
4-hydroxytamoxifen (4OHT)Inhibition of Estradiol EffectMCF-7-2a cellsIC50 = 7 nM

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols for the synthesis of specific derivatives.

Synthesis of 2-amino-1-(4-hydroxyphenyl)-ethanone Mineral Acid Salt[3]

This procedure describes a method for producing the amino ketone derivative.

  • Reaction Setup: Phenol is reacted with a mineral acid salt of aminoacetonitrile in the presence of an anhydrous aluminum chloride catalyst. Ethylene dichloride is used as the solvent.

  • Reaction Conditions: Dried hydrogen chloride gas is introduced into the reaction mixture at a temperature of 30-60°C.

  • Intermediate Formation: An imine intermediate is formed and separates from the solvent.

  • Hydrolysis: The separated imine layer is hydrolyzed to yield the crude crystalline product.

Synthesis of C2-Alkyl Substituted 1,1,2-tris(4-hydroxyphenyl)ethenes[5]

This multi-step synthesis is aimed at producing antiestrogenic compounds.

  • Alkylation: 1,2-bis(4-methoxyphenyl)ethanone is reacted with an appropriate alkyl halide.

  • Grignard Reaction: The product from the previous step undergoes a Grignard reaction with 4-methoxyphenylmagnesium bromide.

  • Dehydration: The resulting alcohol is dehydrated using phosphoric acid or hydrobromic acid.

  • Ether Cleavage: The methoxy groups are cleaved using boron tribromide (BBr3) to yield the final tris(4-hydroxyphenyl) product.

Signaling Pathways

The biological effects of many of these derivatives are mediated through their interaction with specific cellular signaling pathways. A prominent example is the action of octopamine on its receptors, which are G protein-coupled receptors (GPCRs).

Octopamine Receptor Signaling

Octopamine receptors in invertebrates are broadly classified into α- and β-adrenergic-like receptors, each coupled to distinct downstream signaling cascades.

Octopamine_Signaling cluster_alpha α-Adrenergic-like Receptor Signaling cluster_beta β-Adrenergic-like Receptor Signaling Octopamine_alpha Octopamine Alpha_Receptor α-Octopamine Receptor Octopamine_alpha->Alpha_Receptor Gq Gq Protein Alpha_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Octopamine_beta Octopamine Beta_Receptor β-Octopamine Receptor Octopamine_beta->Beta_Receptor Gs Gs Protein Beta_Receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Octopamine receptor signaling pathways.

The activation of α-adrenergic-like octopamine receptors typically leads to the activation of phospholipase C and the subsequent release of intracellular calcium.[7] In contrast, β-adrenergic-like receptors stimulate adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[7]

Experimental Workflow for Derivative Synthesis and Screening

The general process for discovering and characterizing novel derivatives of this compound follows a structured workflow.

experimental_workflow start Parent Compound: This compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification and Structural Characterization (NMR, MS, etc.) synthesis->purification screening Biological Screening (e.g., antibacterial, receptor binding) purification->screening hit_id Hit Identification screening->hit_id hit_id->synthesis Inactive/Modify sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis preclinical Preclinical Studies lead_opt->preclinical

Caption: General experimental workflow.

This workflow begins with the chemical synthesis of derivatives from the parent compound, followed by purification and structural confirmation. The new compounds are then subjected to biological screening to identify "hits" with desired activities. Structure-activity relationship studies on these hits guide the design and synthesis of further optimized compounds, potentially leading to preclinical candidates.

References

In Silico Modeling of 1-(4-Hydroxyphenyl)ethane-1,2-diol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 1-(4-Hydroxyphenyl)ethane-1,2-diol, a phenolic compound isolated from Angelica sinensis. This molecule has reported antibiotic activity against Aeromonas hydrophila and potential anticoagulant properties. In the absence of direct experimental data on its specific molecular targets, this document outlines a hypothetical, yet robust, computational strategy to investigate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for molecular docking and molecular dynamics simulations, along with predictive analyses of its ADMET properties. The objective is to furnish a foundational workflow to stimulate and guide future computational and experimental research into this promising natural compound.

Introduction

This compound is a benzenoid compound found in the aerial parts of Angelica sinensis, a plant with a long history in traditional medicine.[1] Preliminary studies indicate that this small molecule exhibits significant biological activities, including the inhibition of the bacterium Aeromonas hydrophila and potential anticoagulative effects.[1] To elucidate the molecular mechanisms underlying these activities and to assess its potential as a therapeutic agent, in silico modeling presents a powerful, cost-effective, and time-efficient initial approach.

This guide details a proposed in silico workflow to investigate the interactions of this compound with putative biological targets. Given the current lack of specific target identification for this molecule, we propose plausible targets based on its observed biological effects and the known mechanisms of similar phenolic compounds.

Physicochemical and Predicted ADMET Properties

A critical initial step in in silico drug discovery is the evaluation of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions help to assess the "drug-likeness" of a molecule and identify potential liabilities early in the development process. Various computational tools, such as ADMET-AI, pkCSM, and ADMETlab, can be employed for these predictions.[2][3][4][5]

PropertyPredicted ValueMethod/Tool
Physicochemical Properties
Molecular FormulaC₈H₁₀O₃-
Molecular Weight ( g/mol )154.16-
XlogP-0.90admetSAR 2
Topological Polar Surface Area (TPSA) (Ų)60.7admetSAR 2
Hydrogen Bond Donors3admetSAR 2
Hydrogen Bond Acceptors3admetSAR 2
Rotatable Bonds2admetSAR 2
ADMET Properties
Human Intestinal Absorption+ (98.56%)admetSAR 2
Caco-2 Permeability+ (58.05%)admetSAR 2
Blood-Brain Barrier (BBB) Permeability- (65.00%)admetSAR 2
Human Oral Bioavailability- (68.57%)admetSAR 2
Subcellular LocalizationMitochondria (81.52%)admetSAR 2
Ames MutagenicityLikely NegativeTypical for similar phenols
hERG InhibitionLikely LowTypical for similar phenols

Proposed Molecular Targets and Signaling Pathways

Based on the reported antibiotic and anticoagulant activities of this compound, we propose the following molecular targets for in silico investigation.

Antibiotic Activity against Aeromonas hydrophila

Aeromonas hydrophila is a bacterium responsible for various infections. Key targets for antibiotics against this pathogen include enzymes essential for its survival and replication.

  • DNA Gyrase Subunit B (gyrB): This enzyme is crucial for DNA replication, transcription, and repair, making it an excellent target for novel antibiotics.[6][7][8]

  • Penicillin-Binding Proteins (PBPs): PBPs are enzymes involved in the final steps of peptidoglycan synthesis, which is essential for maintaining the bacterial cell wall.[9][10]

The proposed inhibitory action of this compound on these targets would disrupt essential cellular processes in A. hydrophila, leading to bacterial cell death.

G cluster_0 This compound cluster_1 Aeromonas hydrophila cluster_2 Bacterial Processes cluster_3 Outcome Compound This compound DNA_Gyrase DNA Gyrase (gyrB) Compound->DNA_Gyrase Inhibition PBP Penicillin-Binding Proteins (PBPs) Compound->PBP Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Blocks Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Cell_Wall->Cell_Death Leads to

Proposed Antibiotic Mechanism
Anticoagulant Activity

The coagulation cascade involves a series of enzymatic activations, with several key serine proteases that are attractive targets for anticoagulant drugs.

  • Factor Xa (FXa): A critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[11] Its inhibition is a well-established strategy for anticoagulation.[12][13]

  • Thrombin (Factor IIa): The final enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin.[14][15]

By inhibiting these factors, this compound could disrupt the formation of blood clots.

G cluster_0 Coagulation Cascade cluster_1 Active Enzymes cluster_2 Inhibitor cluster_3 Outcome Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Cleavage FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Thrombin->Fibrinogen NoClot Inhibition of Clotting FactorXa->Prothrombin Activates Compound This compound Compound->Thrombin Inhibits Compound->FactorXa Inhibits

Proposed Anticoagulant Mechanism

Experimental Protocols for In Silico Modeling

The following protocols outline a standard workflow for investigating the interaction of this compound with its proposed molecular targets.

G Start Start: Define Compound and Targets Prep_Ligand Ligand Preparation (Energy Minimization) Start->Prep_Ligand Prep_Receptor Receptor Preparation (Remove Water, Add Hydrogens) Start->Prep_Receptor Docking Molecular Docking (AutoDock Vina) Prep_Ligand->Docking Prep_Receptor->Docking Analysis_Docking Analysis of Docking Results (Binding Energy, Pose Analysis) Docking->Analysis_Docking MD_Sim Molecular Dynamics Simulation (GROMACS) Analysis_Docking->MD_Sim Analysis_MD Analysis of MD Trajectory (RMSD, RMSF, Hydrogen Bonds) MD_Sim->Analysis_MD End End: Identify Key Interactions Analysis_MD->End

In Silico Modeling Workflow
Ligand and Receptor Preparation

Objective: To prepare the 3D structures of this compound (ligand) and the target proteins (receptors) for docking and simulation.

Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem, ZINC).

    • Use a molecular modeling software (e.g., Avogadro, ChemDraw) to generate the 3D structure if necessary.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Save the optimized structure in a .pdb or .mol2 file format.

  • Receptor Preparation:

    • Download the crystal structures of the proposed target proteins from the Protein Data Bank (PDB):

      • A. hydrophila DNA gyrase B (homology model may be required).[8]

      • A. hydrophila Penicillin-Binding Protein (homology model may be required).[9]

      • Human Factor Xa (e.g., PDB ID: 2W26).

      • Human Thrombin (e.g., PDB ID: 1H8D).

    • Prepare the protein for docking using tools like AutoDockTools or Chimera:

      • Remove water molecules and any co-crystallized ligands.

      • Add polar hydrogen atoms.

      • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in .pdbqt format for AutoDock Vina.

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of the ligand to the receptor's active site.

Protocol (using AutoDock Vina):

  • Grid Box Generation:

    • Identify the active site of the receptor based on literature or co-crystallized ligand binding pockets.

    • Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow for rotational and translational freedom of the ligand.

  • Configuration File:

    • Create a configuration file (conf.txt) specifying the paths to the prepared receptor and ligand (.pdbqt files), the coordinates of the center of the grid box, and its dimensions.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[16][17][18][19]

    • The command will be: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • The output will be a .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the ligand-receptor interactions for the best-scoring poses using software like PyMOL or Discovery Studio to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Target ProteinPredicted Binding Affinity (kcal/mol) (Hypothetical)Key Interacting Residues (Hypothetical)
A. hydrophila DNA gyrase B-7.5Asp73, Gly77, Ile78
A. hydrophila PBP-6.8Ser307, Thr500, Lys503
Human Factor Xa-8.2Tyr99, Gln192, Trp215
Human Thrombin-7.9Gly216, Trp215, Glu217
Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the ligand-receptor complex and to further refine the binding mode in a simulated physiological environment.

Protocol (using GROMACS):

  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking step as the starting structure.

    • Place the complex in a periodic box of appropriate size and shape (e.g., cubic, dodecahedron).

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (isothermal-isochoric) equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Restrain the protein and ligand heavy atoms.

      • NPT (isothermal-isobaric) equilibration: Maintain the system at the target temperature and pressure (e.g., 1 bar). Release the restraints on the protein and ligand.

  • Production MD Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints.

  • Trajectory Analysis:

    • Analyze the MD trajectory to evaluate the stability of the complex and the nature of the interactions over time.

    • Calculate metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and the number of hydrogen bonds between the ligand and receptor.[1][20][21][22][23]

Conclusion

This technical guide presents a comprehensive, albeit hypothetical, in silico framework for investigating the biological activities of this compound. The proposed workflow, encompassing ADMET prediction, molecular docking, and molecular dynamics simulations, provides a solid foundation for exploring its antibiotic and anticoagulant potential at the molecular level. The detailed protocols and visualizations are intended to serve as a practical resource for researchers initiating computational studies on this and other natural products with therapeutic promise. The insights gained from such in silico modeling will be invaluable for guiding subsequent experimental validation and for the rational design of more potent and selective analogues.

References

Potential Therapeutic Applications of 1-(4-Hydroxyphenyl)ethane-1,2-diol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxyphenyl)ethane-1,2-diol is a phenolic compound that has been identified as a constituent of the plant Angelica sinensis, a well-known herb in traditional medicine. Preliminary information suggests that this molecule may possess therapeutic potential, primarily in the areas of anticoagulation and as an antibiotic agent. This technical guide aims to consolidate the currently available information on this compound, focusing on its potential therapeutic applications, and to provide a framework for future research and development.

Disclaimer: The information presented in this document is based on limited publicly available data. A comprehensive understanding of the therapeutic potential of this compound is hindered by the absence of detailed, peer-reviewed scientific studies. The experimental protocols and signaling pathways described herein are based on general methodologies and plausible mechanisms, as specific data for this compound are not available.

Core Therapeutic Areas of Interest

The primary therapeutic applications suggested for this compound are in the fields of anticoagulation and infectious diseases.

Anticoagulant Properties

This compound has been reported to exhibit anticoagulative properties.[1] However, at present, there is a notable lack of quantitative data in the public domain to substantiate this claim. Key metrics such as the half-maximal inhibitory concentration (IC50) in coagulation assays, or its effects on standard coagulation parameters like prothrombin time (PT), activated partial thromboplastin time (aPTT), and thrombin time (TT), have not been documented in accessible literature.

Antibiotic Activity

The compound is also cited for its antibiotic activity, with specific mention of its significant inhibition of the growth of Aeromonas hydrophila.[1] Aeromonas hydrophila is a gram-negative bacterium known to cause a variety of infections in both aquatic and terrestrial animals, including humans. The potential of this compound as a targeted antibiotic against this pathogen warrants further investigation.

Quantitative Data Summary

A critical requirement for the scientific evaluation of a potential therapeutic agent is the availability of quantitative data. Unfortunately, extensive searches for such data on this compound have not yielded specific metrics from primary research. The following table has been structured to highlight the key data points that are essential for future studies to address.

Therapeutic ApplicationKey ParameterReported ValueReference
Anticoagulant Activity Prothrombin Time (PT)Data Not Available-
Activated Partial Thromboplastin Time (aPTT)Data Not Available-
Thrombin Time (TT)Data Not Available-
IC50 (Factor Xa Inhibition)Data Not Available-
IC50 (Thrombin Inhibition)Data Not Available-
Antibiotic Activity Minimum Inhibitory Concentration (MIC) vs. Aeromonas hydrophilaData Not Available-
Minimum Bactericidal Concentration (MBC) vs. Aeromonas hydrophilaData Not Available-

Postulated Mechanisms and Signaling Pathways

In the absence of specific mechanistic studies on this compound, we can postulate potential mechanisms of action based on the known pharmacology of similar compounds and the stated biological activities.

Potential Anticoagulant Mechanism

Many phenolic compounds exert anticoagulant effects through various mechanisms, including the inhibition of coagulation factors or the potentiation of natural anticoagulant pathways. A plausible, yet unverified, mechanism for this compound could involve the direct or indirect inhibition of key enzymes in the coagulation cascade, such as Factor Xa or thrombin.

cluster_Coagulation Coagulation Cascade cluster_Inhibition Potential Inhibition by this compound Intrinsic_Pathway Intrinsic Pathway Factor_X Factor X Intrinsic_Pathway->Factor_X Extrinsic_Pathway Extrinsic Pathway Extrinsic_Pathway->Factor_X Factor_Xa Factor Xa Factor_X->Factor_Xa Thrombin Thrombin Factor_Xa->Thrombin Prothrombinase Complex Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Fibrinogen Fibrinogen HED This compound HED->Factor_Xa Inhibition? HED->Thrombin Inhibition?

Postulated Anticoagulant Mechanism of Action.
Potential Antibiotic Mechanism

The mechanism by which this compound may inhibit the growth of Aeromonas hydrophila is also unknown. Phenolic compounds can exert antibacterial effects through various mechanisms, including disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

cluster_Bacteria Aeromonas hydrophila HED This compound Cell_Membrane Cell Membrane Integrity HED->Cell_Membrane Disruption? Enzyme_Function Essential Enzyme Function HED->Enzyme_Function Inhibition? DNA_Synthesis Nucleic Acid Synthesis HED->DNA_Synthesis Interference? Bacterial_Death Bacterial Growth Inhibition / Death Cell_Membrane->Bacterial_Death Enzyme_Function->Bacterial_Death DNA_Synthesis->Bacterial_Death

Potential Antibacterial Mechanisms of Action.

Experimental Protocols

To facilitate future research into the therapeutic properties of this compound, this section outlines standard experimental protocols that can be adapted to study its anticoagulant and antibiotic activities.

Anticoagulant Activity Assays

A general workflow for assessing the anticoagulant properties of a test compound is depicted below.

Start Prepare Human Plasma Pool Incubate Incubate Plasma with This compound (various concentrations) Start->Incubate PT_Assay Prothrombin Time (PT) Assay Incubate->PT_Assay aPTT_Assay Activated Partial Thromboplastin Time (aPTT) Assay Incubate->aPTT_Assay TT_Assay Thrombin Time (TT) Assay Incubate->TT_Assay Factor_Assay Specific Factor Inhibition Assays (e.g., Factor Xa, Thrombin) Incubate->Factor_Assay Analyze Analyze Clotting Times and Calculate IC50 Values PT_Assay->Analyze aPTT_Assay->Analyze TT_Assay->Analyze Factor_Assay->Analyze End Determine Anticoagulant Profile Analyze->End

Workflow for Anticoagulant Activity Assessment.

Methodology for Prothrombin Time (PT) Assay:

  • Reagents and Materials: Pooled normal human plasma, PT reagent (containing tissue factor and calcium), this compound stock solution, control vehicle, coagulometer.

  • Procedure: a. Pre-warm the PT reagent and plasma samples to 37°C. b. In a coagulometer cuvette, pipette a defined volume of plasma. c. Add varying concentrations of this compound or vehicle control and incubate for a specified time at 37°C. d. Initiate the clotting reaction by adding a pre-warmed PT reagent. e. The coagulometer will measure the time taken for clot formation.

  • Data Analysis: Record the clotting times in seconds. Compare the clotting times of samples treated with the compound to the vehicle control.

(Similar protocols would be followed for aPTT and TT assays, using the appropriate activating reagents.)

Antibiotic Activity Assays

The minimum inhibitory concentration (MIC) is a standard measure of antibiotic efficacy. A typical workflow for its determination is as follows.

Methodology for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

  • Reagents and Materials: Aeromonas hydrophila culture, Mueller-Hinton broth (MHB), this compound stock solution, 96-well microtiter plates, incubator.

  • Procedure: a. Prepare a standardized inoculum of Aeromonas hydrophila. b. In a 96-well plate, perform serial two-fold dilutions of this compound in MHB. c. Add the bacterial inoculum to each well. Include positive (bacteria, no compound) and negative (broth only) controls. d. Incubate the plate at the optimal growth temperature for Aeromonas hydrophila for 18-24 hours. e. Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound presents as a molecule of interest with potential therapeutic applications in anticoagulation and as an antibiotic against Aeromonas hydrophila. However, the current body of publicly available scientific evidence is insufficient to make a definitive assessment of its efficacy and mechanism of action.

To advance the understanding of this compound, future research should prioritize:

  • Quantitative Bioactivity Studies: Conducting rigorous in vitro assays to determine the MIC against a panel of clinically relevant bacteria and to quantify its anticoagulant effects using standard coagulation tests.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which this compound exerts its biological effects.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of the compound in appropriate animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

The generation of robust and detailed data in these areas is crucial for determining the true therapeutic potential of this compound and for guiding its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Note: Quantification of 1-(4-Hydroxyphenyl)ethane-1,2-diol using High-Performance Liquid Chromatography

Synthesis of 1-(4-Hydroxyphenyl)ethane-1,2-diol: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, two-step laboratory protocol for the synthesis of 1-(4-hydroxyphenyl)ethane-1,2-diol. The synthesis commences with the decarboxylation of p-coumaric acid to yield the intermediate, 4-vinylphenol, which is subsequently dihydroxylated to produce the target compound. This protocol is intended for use by qualified personnel in a laboratory setting.

Experimental Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the thermal decarboxylation of p-coumaric acid to produce 4-vinylphenol. The subsequent step is the syn-dihydroxylation of the vinyl group of 4-vinylphenol using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as a co-oxidant, a procedure known as the Upjohn dihydroxylation.

Data Presentation

Table 1: Reagents for the Synthesis of 4-Vinylphenol

ReagentMolar Mass ( g/mol )QuantityMoles
p-Coumaric Acid164.1610.0 g0.061
N,N-Dimethylformamide (DMF)73.09100 mL-
Toluene92.14250 mL-
Deionized Water18.02250 mL-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Table 2: Reagents for the Synthesis of this compound

ReagentMolar Mass ( g/mol )QuantityMoles
4-Vinylphenol120.155.0 g0.042
Acetone58.08100 mL-
Deionized Water18.0210 mL-
N-Methylmorpholine N-oxide (NMO)117.155.86 g0.050
Osmium Tetroxide (2.5% in t-butanol)254.231.0 mL0.0002
Saturated Sodium Metabisulfite-50 mL-
Ethyl Acetate88.11300 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate142.04As needed-

Experimental Protocols

Step 1: Synthesis of 4-Vinylphenol from p-Coumaric Acid

This procedure is adapted from a catalyst-free decarboxylation method.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add p-coumaric acid (10.0 g, 0.061 mol).

  • Dissolution: Add N,N-dimethylformamide (DMF, 100 mL) to the flask and stir the mixture to dissolve the solid.

  • Reaction: Heat the reaction mixture to 150°C in an oil bath and maintain this temperature for 4 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with toluene (150 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with deionized water (3 x 100 mL) and then with a saturated sodium bicarbonate solution to remove any unreacted p-coumaric acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-vinylphenol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-vinylphenol.

Step 2: Synthesis of this compound from 4-Vinylphenol

This protocol utilizes the Upjohn dihydroxylation method.[1][2]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-vinylphenol (5.0 g, 0.042 mol) in a mixture of acetone (100 mL) and water (10 mL).

  • Addition of Reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (5.86 g, 0.050 mol). Once the NMO has dissolved, add the osmium tetroxide solution (1.0 mL of a 2.5% solution in t-butanol, 0.0002 mol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium metabisulfite (50 mL) and continue stirring for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to obtain the pure diol.

Characterization of this compound

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: Expected signals include aromatic protons, a methine proton adjacent to a hydroxyl group, methylene protons adjacent to a hydroxyl group, and hydroxyl protons.

  • ¹³C NMR: Expected signals include aromatic carbons, and two aliphatic carbons bearing hydroxyl groups.

  • Mass Spectrometry: To confirm the molecular weight of the product (C₈H₁₀O₃, MW: 154.16 g/mol ).

  • Melting Point: To determine the purity of the solid product.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Decarboxylation cluster_step2 Step 2: Dihydroxylation p_coumaric_acid p-Coumaric Acid reaction1 Heat in DMF 150°C, 4h p_coumaric_acid->reaction1 vinylphenol 4-Vinylphenol reaction1->vinylphenol reaction2 cat. OsO4, NMO Acetone/Water, RT vinylphenol->reaction2 final_product This compound reaction2->final_product

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: 1-(4-Hydroxyphenyl)ethane-1,2-diol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-(4-Hydroxyphenyl)ethane-1,2-diol in enzyme inhibition assays, with a focus on tyrosinase, cyclooxygenase (COX), and lipoxygenase (LOX) enzymes. Detailed protocols for conducting these assays are provided, along with a summary of inhibitory activities of structurally similar compounds for comparative analysis.

Introduction

This compound is a phenolic compound that has garnered interest for its potential biological activities. Its structural similarity to the endogenous substrates of several key enzymes suggests its potential as an inhibitor. This document outlines the application of this compound in in vitro enzyme inhibition assays, which are crucial first steps in the drug discovery and development process for cosmetics, anti-inflammatory agents, and other therapeutics.

Data Presentation: Enzyme Inhibition Data

Table 1: Tyrosinase Inhibition Data

CompoundIC50 (µM)Enzyme SourceSubstrateReference
Kojic Acid14.3 - 48.62MushroomL-tyrosine/L-DOPA[1]
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one0.013 (monophenolase), 0.93 (diphenolase)MushroomL-tyrosine/L-DOPA[2]
Urolithin derivative 1h4.14MushroomNot specified[1]
Urolithin derivative 1c18.09MushroomNot specified[1]
(E)-3-(4-hydroxybenzylidene)chroman-4-one (MHY1294)5.1MushroomL-tyrosine

Table 2: Cyclooxygenase (COX) Inhibition Data

CompoundIC50 (µM)Enzyme IsoformReference
Indomethacin0.1 (COX-1), 1.5 (COX-2)Ovine[3]
Ibuprofen5.2 (COX-1), 340 (COX-2)Ovine[3]
Celecoxib15 (COX-1), 0.04 (COX-2)Human recombinant[4]
Diclofenac0.06Murine COX-2[5]

Table 3: Lipoxygenase (LOX) Inhibition Data

CompoundIC50 (µM)Enzyme IsoformReference
Nordihydroguaiaretic acid (NDGA)0.5 - 5Soybean 15-LOX[6]
Zileuton0.185-LOX[7]
Indole derivative 40.0025-LOX[7]
Linoleyl hydroxamic acid0.6 (h5-LO), 0.02 (15-LO)Human 5-LOX, Rabbit 15-LOX

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining tyrosinase inhibitory activity.

Materials:

  • Mushroom Tyrosinase (e.g., from Sigma-Aldrich)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound (test compound)

  • Kojic acid (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound and kojic acid in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control. For the blank, add 20 µL of DMSO.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer) to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 20-30 minutes.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is a general guideline for a colorimetric COX inhibitor screening assay.

Materials:

  • COX-1 and COX-2 enzymes (e.g., ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • This compound (test compound)

  • Indomethacin or Celecoxib (positive control)

  • Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive controls in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add 10 µL of various concentrations of the test compound or positive control.

  • Add 150 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the respective COX enzyme solution (COX-1 or COX-2) to the wells.

  • Add 10 µL of the colorimetric substrate solution.

  • Pre-incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) in kinetic mode for 5-10 minutes.

  • Calculate the percentage of COX inhibition based on the rate of reaction.

  • Determine the IC50 value for each isoform by plotting the percentage of inhibition against the concentration of the test compound.

Lipoxygenase (LOX) Inhibition Assay

This protocol outlines a general method for assessing LOX inhibition.

Materials:

  • Lipoxygenase (e.g., from soybean)

  • Linoleic acid or arachidonic acid (substrate)

  • This compound (test compound)

  • Nordihydroguaiaretic acid (NDGA) (positive control)

  • Borate buffer (e.g., 0.2 M, pH 9.0)

  • 96-well UV-transparent microplate and reader

Procedure:

  • Prepare stock solutions of the test compound and positive control in a suitable solvent.

  • In a 96-well UV-transparent plate, add 10 µL of various concentrations of the test compound or positive control.

  • Add 170 µL of borate buffer to each well.

  • Add 10 µL of the LOX enzyme solution.

  • Pre-incubate the plate at room temperature for 5 minutes.

  • Initiate the reaction by adding 10 µL of the substrate solution (linoleic acid or arachidonic acid).

  • Immediately measure the increase in absorbance at 234 nm for 5-10 minutes. This wavelength corresponds to the formation of the hydroperoxy fatty acid product.

  • Calculate the percentage of LOX inhibition from the reaction rates.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

Melanogenesis Signaling Pathway

Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway. Its inhibition is a key strategy for developing skin-lightening agents. The pathway is primarily regulated by the Melanocyte-Stimulating Hormone (α-MSH) binding to its receptor (MC1R), which activates a cascade leading to the synthesis of melanin.

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Increases Expression Melanin Melanin Tyrosinase->Melanin Catalyzes Synthesis Inhibitor 1-(4-Hydroxyphenyl) ethane-1,2-diol Inhibitor->Tyrosinase Inhibits

Caption: Melanogenesis signaling cascade and the point of tyrosinase inhibition.

Prostaglandin Biosynthesis Pathway

Cyclooxygenase (COX) and Lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively. Inhibiting these enzymes is a common strategy for anti-inflammatory drugs.

Prostaglandin_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Releases COX COX-1 / COX-2 AA->COX LOX LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Inhibitor_COX 1-(4-Hydroxyphenyl) ethane-1,2-diol (Potential COX Inhibitor) Inhibitor_COX->COX Inhibits Inhibitor_LOX 1-(4-Hydroxyphenyl) ethane-1,2-diol (Potential LOX Inhibitor) Inhibitor_LOX->LOX Inhibits

Caption: Arachidonic acid metabolism and points of COX/LOX inhibition.

General Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.

Experimental_Workflow Compound 1-(4-Hydroxyphenyl) ethane-1,2-diol Assay Enzyme Inhibition Assay (Tyrosinase, COX, LOX) Compound->Assay IC50 IC50 Determination Assay->IC50 Mechanism Mechanism of Action Studies (e.g., Lineweaver-Burk plot) IC50->Mechanism Cellular Cell-based Assays (e.g., B16 Melanoma Cells) Mechanism->Cellular Lead Lead Compound Identification Cellular->Lead

Caption: Workflow for evaluating enzyme inhibitory potential.

References

Application Notes and Protocols: 4-Hydroxyphenylretinamide (4-HPR) as a Cell Culture Supplement

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial literature searches for "1-(4-Hydroxyphenyl)ethane-1,2-diol" did not yield specific cell culture studies. Therefore, these application notes focus on a structurally related and well-researched compound, 4-Hydroxyphenylretinamide (4-HPR) , which also possesses a 4-hydroxyphenyl moiety and has been extensively studied as a supplement in cancer cell culture.

Introduction

4-Hydroxyphenylretinamide (4-HPR), a synthetic analogue of retinoic acid, has garnered significant interest in cancer research for its potent anti-proliferative and pro-apoptotic effects on various cancer cell lines. Unlike its parent compound, 4-HPR exhibits a more favorable toxicity profile, making it a promising agent for both chemoprevention and therapeutic applications. These notes provide an overview of the cellular effects of 4-HPR and detailed protocols for its use as a supplement in cell culture experiments, particularly focusing on breast cancer cell lines.

Data Presentation

The following tables summarize the quantitative effects of 4-HPR, alone and in combination with other agents, on the growth of different breast cancer cell lines.

Table 1: Effect of 4-HPR on Breast Cancer Cell Line Growth

Cell LineEstrogen Receptor (ER) Status4-HPR ConcentrationObserved EffectCitation
MCF7PositiveHigh ConcentrationSignificant Inhibition[1]
T47DPositiveHigh ConcentrationSignificant Inhibition[1]
BT20NegativeHigh ConcentrationSignificant Inhibition[1]
MDA-MB231Negative1 µMIneffective Alone[1]

Table 2: Combination Effects of 4-HPR with Tamoxifen (TAM) and Interferon-beta (IFN-β)

Cell LineCombination TreatmentObserved EffectCitation
All Tested4-HPR (0.1 µM) + TAM (1 µM)Additive or Synergistic[1]
All Tested4-HPR (0.1 µM) + IFN-β (500 IU/ml)Additive or Synergistic[1]
MDA-MB2314-HPR (1 µM) + TAM (1 µM)Synergistic[1]
MDA-MB2314-HPR (1 µM) + IFN-β (any conc.)Synergistic[1]

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance
  • Cell Lines: MCF7, T47D, MDA-MB231, and BT20 human breast cancer cell lines.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.

Protocol 2: Preparation of 4-HPR Stock Solution
  • Reagent: 4-Hydroxyphenylretinamide (powder form).

  • Solvent: Dissolve 4-HPR in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 3: Cell Growth Inhibition Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of 4-HPR from the stock solution in a complete culture medium to achieve final concentrations (e.g., 0.1 µM, 1 µM).

    • For combination studies, prepare media containing 4-HPR with Tamoxifen (e.g., 1 µM) or IFN-β (e.g., 500 IU/ml).

    • Remove the overnight culture medium from the wells and replace it with the treatment media. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

Visualizations

experimental_workflow Experimental Workflow for Assessing 4-HPR Effects cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (MCF7, T47D, etc.) cell_seeding 3. Seed Cells in 96-well Plates cell_culture->cell_seeding stock_prep 2. Prepare 4-HPR Stock Solution (in DMSO) treatment 4. Add 4-HPR and/or other drugs (TAM, IFN-β) stock_prep->treatment cell_seeding->treatment incubation 5. Incubate for 24-72 hours treatment->incubation mtt_assay 6. Perform MTT Assay incubation->mtt_assay data_analysis 7. Measure Absorbance & Analyze Data mtt_assay->data_analysis

Caption: Workflow for evaluating the anti-proliferative effects of 4-HPR.

signaling_pathway Postulated Signaling Action of 4-HPR cluster_er_pos ER-Positive Cells (e.g., MCF7) cluster_er_neg ER-Negative Cells (e.g., MDA-MB231) HPR 4-HPR ER Estrogen Receptor HPR->ER Inhibits Receptor_Indep Receptor-Independent Pathways HPR->Receptor_Indep TAM Tamoxifen TAM->ER Inhibits IFN IFN-β Synergy Synergistic/Additive Cell Growth Inhibition IFN->Synergy ER->Synergy Receptor_Indep->Synergy

References

Application Note: Silylation of 1-(4-Hydroxyphenyl)ethane-1,2-diol for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reproducible method for the derivatization of 1-(4-Hydroxyphenyl)ethane-1,2-diol, a polar compound, to facilitate its analysis by gas chromatography-mass spectrometry (GC-MS). Due to its low volatility, direct GC-MS analysis of this compound is challenging. Silylation of the hydroxyl groups with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst significantly increases its volatility and thermal stability, enabling sharp chromatographic peaks and reliable mass spectral data. This method is crucial for researchers, scientists, and drug development professionals involved in the quantitative and qualitative analysis of this and similar phenolic compounds in various matrices.

Introduction

This compound is a compound of interest in various fields, including pharmacology and metabolomics. Its analysis is often essential for understanding metabolic pathways and for the quality control of pharmaceutical preparations. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the presence of polar hydroxyl groups in this compound makes it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.

To overcome these limitations, a derivatization step is necessary to convert the polar analyte into a more volatile and thermally stable derivative. Silylation is a common and effective derivatization technique where active hydrogens in hydroxyl groups are replaced by a trimethylsilyl (TMS) group. This application note provides a detailed protocol for the silylation of this compound using BSTFA with TMCS as a catalyst, followed by GC-MS analysis.

Experimental Protocol

Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • Nitrogen gas (high purity)

  • GC-MS vials with inserts (2 mL)

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

Derivatization Procedure:

  • Sample Preparation: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of anhydrous ethyl acetate to prepare a 1 mg/mL stock solution. For samples, ensure they are appropriately extracted and dried to remove any moisture, as water can interfere with the silylation reaction.

  • Drying: Transfer 100 µL of the sample or standard solution to a GC-MS vial. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas.

  • Derivatization Reaction: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Quantitative Data Summary

The derivatization of this compound with BSTFA + 1% TMCS yields the tris-trimethylsilyl (tris-TMS) derivative. The expected mass spectral data for the derivatized compound are summarized in the table below. These ions can be used for selected ion monitoring (SIM) for enhanced sensitivity and quantitative analysis.

Analyte (Derivatized)Retention Time (min)Molecular Ion (M+)Key Fragment Ions (m/z)
This compound-tris-TMSApprox. 15-1737073, 147, 207, 281, 355

Note: The exact retention time may vary depending on the specific GC-MS system and column conditions.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Sample/Standard dry_down Evaporate to Dryness (N2) start->dry_down add_reagents Add Pyridine & BSTFA/TMCS dry_down->add_reagents vortex Vortex add_reagents->vortex heat Incubate at 70°C for 60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end Data Acquisition & Analysis inject->end

Caption: Experimental workflow for the derivatization and GC-MS analysis.

Caption: Chemical derivatization reaction of this compound.

Application Notes and Protocols for Purity Assessment of 1-(4-Hydroxyphenyl)ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(4-Hydroxyphenyl)ethane-1,2-diol is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purity is critical to ensure the safety and efficacy of the final products. This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of synthesized this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC). These methods are designed for use by researchers, scientists, and drug development professionals to accurately determine the purity profile and identify potential impurities.

Potential Impurities

The purity assessment of this compound requires consideration of potential impurities that may arise during its synthesis. A common synthetic route involves the bromination of 4-hydroxyacetophenone to form 2-bromo-1-(4-hydroxyphenyl)ethanone, followed by reduction of the ketone and hydrolysis of the bromide.[1][2][3] Based on this pathway, potential impurities may include:

  • Starting Materials: 4-Hydroxyacetophenone

  • Intermediates: 2-Bromo-1-(4-hydroxyphenyl)ethanone

  • By-products: Over-reduction products, dimerization products, and residual reagents.

  • Degradation Products: Oxidation or decomposition products formed during synthesis or storage.

Analytical Methods

A multi-faceted analytical approach is recommended for a thorough purity assessment. The following sections detail the protocols for HPLC, GC-MS, NMR, and TLC analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities. A reverse-phase method is suitable for this polar aromatic compound.[4][5][6][7]

3.1.1 Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm and 275 nm
Injection Volume 10 µL

| Sample Preparation | Accurately weigh and dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |

3.1.2 Data Presentation

CompoundRetention Time (min)Relative Retention TimeResponse Factor
This compoundTo be determined1.00To be determined
4-HydroxyacetophenoneTo be determinedTo be determinedTo be determined
2-Bromo-1-(4-hydroxyphenyl)ethanoneTo be determinedTo be determinedTo be determined
Other ImpuritiesTo be determinedTo be determinedTo be determined

3.1.3 Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (225/275 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify report Generate Report quantify->report

Caption: HPLC analysis workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. Due to the polar nature of this compound, derivatization is necessary to improve its volatility and thermal stability.[8][9][10][11][12] Silylation is a common and effective derivatization method.

3.2.1 Experimental Protocol

Instrumentation:

  • GC-MS system with a split/splitless injector, a mass selective detector, and a suitable capillary column.

Derivatization:

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)).

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

Parameter Value
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-550 |

3.2.2 Data Presentation

CompoundRetention Time (min)Key m/z Fragments
Silylated this compoundTo be determinedTo be determined
Silylated 4-HydroxyacetophenoneTo be determinedTo be determined
Other Silylated ImpuritiesTo be determinedTo be determined

3.2.3 Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample add_reagent Add Silylating Agent & Solvent start->add_reagent heat Heat at 70°C add_reagent->heat inject Inject into GC-MS System heat->inject separate GC Separation (DB-5ms) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect identify Identify Peaks by Mass Spectra detect->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

Caption: GC-MS analysis workflow with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for structural elucidation and can be used for quantitative purity determination (qNMR) if an internal standard is used. Both ¹H and ¹³C NMR should be performed.

3.3.1 Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Transfer the solution to an NMR tube.

Acquisition Parameters:

  • ¹H NMR: Standard pulse program, sufficient number of scans for good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse program (e.g., PENDANT or DEPT) to obtain information on the type of carbon atoms.

3.3.2 Data Presentation

Expected Chemical Shifts (in DMSO-d₆):

Proton/Carbon Expected Chemical Shift (ppm) Multiplicity
¹H NMR
Ar-H ~6.7-7.1 d
-CH(OH)- ~4.5 m
-CH₂(OH) ~3.4 m
Ar-OH ~9.2 s
-CH(OH)- ~4.8 d
-CH₂(OH) ~4.6 t
¹³C NMR
C-OH (aromatic) ~156 s
C-H (aromatic) ~128 d
C-ipso (aromatic) ~132 s
C-H (aromatic) ~115 d
-CH(OH)- ~75 d

| -CH₂(OH) | ~66 | t |

Note: Exact chemical shifts and multiplicities may vary depending on the solvent and concentration.

3.3.3 Logical Diagram

NMR_Logic cluster_nmr NMR Analysis cluster_data Data Interpretation compound This compound Structure h_nmr ¹H NMR compound->h_nmr c_nmr ¹³C NMR compound->c_nmr h_data Proton Environment (Chemical Shift, Multiplicity, Integration) h_nmr->h_data c_data Carbon Environment (Chemical Shift) c_nmr->c_data purity Purity Assessment (Presence of Impurity Signals) h_data->purity structure_confirm Structural Confirmation h_data->structure_confirm c_data->purity c_data->structure_confirm

Caption: Logic of NMR for structural confirmation and purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of purity and for monitoring the progress of purification.

3.4.1 Experimental Protocol

Materials:

  • TLC plates: Silica gel 60 F₂₅₄

  • Developing chamber

  • Spotting capillaries

Procedure:

  • Dissolve the sample in a suitable solvent (e.g., methanol or ethyl acetate) to a concentration of 1-5 mg/mL.

  • Spot the sample onto the TLC plate alongside relevant standards (e.g., 4-hydroxyacetophenone) if available.

  • Develop the plate in a chamber saturated with the mobile phase. A suitable mobile phase is Ethyl Acetate:Hexane (7:3) or Chloroform:Methanol (9:1) .[13]

  • After development, dry the plate.

  • Visualize the spots.

Visualization Methods:

  • UV Light: View the plate under short-wave (254 nm) UV light. Aromatic compounds will appear as dark spots on a fluorescent background.[14][15]

  • Iodine Chamber: Place the plate in a chamber containing iodine crystals. Organic compounds will appear as brown spots.[14][15]

  • Ferric Chloride Spray: Spray the plate with a 1% solution of ferric chloride in ethanol. Phenolic compounds will typically produce a distinct color (e.g., blue, green, or violet).[13][16]

3.4.2 Data Presentation

CompoundRf Value (Ethyl Acetate:Hexane 7:3)Color with FeCl₃
This compoundTo be determinedTo be determined
4-HydroxyacetophenoneTo be determinedTo be determined
Other ImpuritiesTo be determinedTo be determined

3.4.3 Workflow Diagram

TLC_Workflow cluster_viz Visualization start Dissolve Sample spot Spot on TLC Plate start->spot develop Develop in Chamber spot->develop dry Dry Plate develop->dry uv UV Light (254 nm) dry->uv iodine Iodine Vapor dry->iodine stain FeCl₃ Spray dry->stain calculate Calculate Rf Values uv->calculate iodine->calculate stain->calculate

Caption: TLC workflow for qualitative purity analysis.

Summary and Conclusion

The purity of synthesized this compound can be effectively assessed using a combination of HPLC, GC-MS, NMR, and TLC. HPLC provides quantitative data on the main component and non-volatile impurities. GC-MS, after derivatization, is suitable for identifying and quantifying volatile impurities. NMR spectroscopy serves as a powerful tool for structural confirmation and identification of impurities with distinct signals. TLC offers a rapid qualitative screening method. By employing these detailed protocols, researchers and drug development professionals can ensure the quality and purity of this compound for its intended applications.

References

Application Notes and Protocols: 1-(4-Hydroxyphenyl)ethane-1,2-diol as a Substrate for Dehydrogenase Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating 1-(4-hydroxyphenyl)ethane-1,2-diol as a potential substrate for dehydrogenase enzymes. This information is valuable for researchers in drug metabolism, toxicology, and biocatalysis.

Application Notes

This compound is a phenolic compound that may undergo enzymatic oxidation in biological systems. Its structural similarity to endogenous and xenobiotic compounds, such as catecholamines and aromatic hydrocarbons, suggests that it may be a substrate for various oxidoreductases, particularly dehydrogenases. The study of its metabolism is crucial for understanding its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicological profile.

Dehydrogenase enzymes, including alcohol dehydrogenases (ADHs), aldehyde dehydrogenases (ALDHs), and dihydrodiol dehydrogenases (DDs), play a critical role in the metabolism of a wide range of substrates containing hydroxyl groups. The oxidation of this compound by these enzymes could lead to the formation of more polar metabolites, facilitating their excretion, or potentially to reactive intermediates.

  • Alcohol Dehydrogenases (ADHs): These enzymes catalyze the NAD(P)+-dependent oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The primary or secondary alcohol moieties in this compound are potential sites for ADH-mediated oxidation.

  • Dihydrodiol Dehydrogenases (DDs): This family of enzymes is known to oxidize trans-dihydrodiols of aromatic hydrocarbons to catechols. Given that this compound is an aromatic diol, it is a plausible substrate for DDs.

The investigation of this compound as a dehydrogenase substrate is relevant for:

  • Drug Development: To assess potential drug-drug interactions and metabolic liabilities of new chemical entities containing similar structural motifs.

  • Toxicology: To understand the metabolic activation or detoxification pathways of environmental or dietary phenolic compounds.

  • Biocatalysis: To explore the potential of dehydrogenases in the stereoselective synthesis of valuable chiral compounds.

Quantitative Data Summary

While specific kinetic data for this compound with a particular dehydrogenase is not extensively available in the public domain, the following table provides an illustrative template for researchers to populate with their experimental findings. The hypothetical data presented below is based on typical kinetic parameters observed for similar phenolic substrates with dehydrogenase enzymes.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Alcohol Dehydrogenase (Human, recombinant)This compound1500.52.51.7 x 104
Dihydrodiol Dehydrogenase (Rat liver cytosol)This compound751.26.08.0 x 104

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Dehydrogenase Activity

This protocol describes a general method for determining the kinetic parameters of a dehydrogenase enzyme with this compound as a substrate by monitoring the increase in absorbance at 340 nm due to the formation of NADH or NADPH.

Materials:

  • Purified dehydrogenase enzyme

  • This compound solution (in buffer or DMSO)

  • NAD+ or NADP+ solution

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • UV-Vis spectrophotometer with temperature control

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Prepare Reagent Mix: Prepare a reaction mixture containing the reaction buffer and NAD+ (or NADP+) at a final concentration of 2 mM.

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in the reaction buffer. The final concentrations should typically range from 0.1 to 10 times the expected Km.

  • Set up the Assay:

    • For a 96-well plate assay, add 180 µL of the reagent mix to each well.

    • Add 10 µL of the appropriate substrate dilution to each well.

    • Equilibrate the plate to the desired temperature (e.g., 37°C) in the spectrophotometer for 5 minutes.

  • Initiate the Reaction: Add 10 µL of the pre-diluted enzyme solution to each well to initiate the reaction.

  • Monitor the Reaction: Immediately start monitoring the increase in absorbance at 340 nm every 15 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH/NADPH at 340 nm is 6220 M-1cm-1).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: HPLC-Based Assay for Substrate Depletion and Product Formation

This protocol allows for the direct measurement of the substrate and its corresponding oxidized product, which is particularly useful for confirming the reaction stoichiometry and for enzymes that do not use NAD(P)+ as a cofactor.

Materials:

  • Dehydrogenase enzyme

  • This compound

  • Cofactor (if applicable)

  • Reaction buffer

  • Quenching solution (e.g., ice-cold acetonitrile or perchloric acid)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)

Procedure:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes containing reaction buffer, cofactor (if needed), and this compound at various concentrations.

  • Enzyme Addition: Pre-incubate the reaction mixtures at the desired temperature. Initiate the reaction by adding the enzyme.

  • Time-Course Sampling: At specific time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing the quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Develop a suitable gradient elution method to separate the substrate from the product.

    • Monitor the elution profile using a UV detector at a wavelength where both the substrate and product have significant absorbance (e.g., 275 nm).

  • Data Analysis:

    • Generate standard curves for both the substrate and the purified product to quantify their concentrations in the experimental samples.

    • Calculate the rate of substrate depletion and product formation over time to determine the reaction kinetics.

Visualizations

metabolic_pathway sub This compound prod1 4-Hydroxy-mandelaldehyde sub->prod1 Alcohol Dehydrogenase nad NAD+ prod2 4-Hydroxyphenylglyoxylic acid prod1->prod2 Aldehyde Dehydrogenase nadh NADH + H+

Caption: Proposed metabolic pathway of this compound.

experimental_workflow prep 1. Reagent Preparation (Buffer, Substrate, Cofactor, Enzyme) assay 2. Enzymatic Assay (Spectrophotometric or HPLC-based) prep->assay data_acq 3. Data Acquisition (Absorbance change or Peak area) assay->data_acq analysis 4. Kinetic Analysis (Michaelis-Menten Plot) data_acq->analysis results 5. Determination of Kinetic Parameters (Km, Vmax, kcat) analysis->results

Application Notes and Protocols for the In Vivo Formulation of 1-(4-Hydroxyphenyl)ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxyphenyl)ethane-1,2-diol is a phenolic compound with potential therapeutic applications. However, like many phenolic compounds, it is anticipated to have low aqueous solubility, which presents a significant challenge for developing formulations suitable for in vivo studies.[1][2] This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo research, focusing on parenteral administration routes such as intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The aim is to provide researchers with a starting point for developing safe, stable, and effective formulations.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₀O₃[3]
Molecular Weight154.16 g/mol [3]
AppearanceWhite to off-white solid (predicted)-
Melting PointNot available-
pKaPhenolic hydroxyl ~9-10 (predicted)-
LogP (XlogP)-0.90[3]
Water SolubilityPoor (predicted)[1]
H-Bond Donor Count3[3]
H-Bond Acceptor Count3[3]

Formulation Strategies for Poorly Soluble Compounds

Given the predicted poor water solubility of this compound, several strategies can be employed to enhance its solubility and create a stable formulation for in vivo use.[4] These strategies often involve the use of pharmaceutical excipients.[5]

  • Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds.[6] Common co-solvents for parenteral formulations include propylene glycol (PG), ethanol, and polyethylene glycol (PEG) 300/400.

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[4][6] Polysorbate 80 (Tween 80) is a commonly used non-ionic surfactant in parenteral formulations.

  • Complexing Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their solubility and stability.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in parenteral formulations due to its relatively high water solubility and low toxicity.

The choice of formulation strategy will depend on the required dose, the route of administration, and the toxicological profile of the excipients in the chosen animal model. A workflow for selecting an appropriate formulation strategy is depicted below.

Formulation_Strategy_Workflow A Determine Target Dose and Route of Administration B Preliminary Solubility Screening A->B C Is Aqueous Solubility Sufficient? B->C D Formulate in Saline or PBS C->D Yes E Evaluate Co-solvent Systems C->E No K Optimize Formulation and Conduct Pre-formulation Stability D->K F Is Solubility in Co-solvents Adequate? E->F G Evaluate Surfactant-based Systems F->G No F->K Yes H Is Solubility in Surfactants Adequate? G->H I Evaluate Cyclodextrin-based Systems H->I No H->K Yes J Is Solubility in Cyclodextrins Adequate? I->J J->K Yes M Re-evaluate Compound or Delivery Strategy J->M No L Proceed to In Vivo Studies K->L

Caption: Workflow for selecting a suitable formulation strategy.

Experimental Protocols

The following protocols provide a starting point for the formulation of this compound. It is essential to perform all procedures in a sterile environment (e.g., a laminar flow hood) using aseptic techniques to ensure the sterility of the final product for parenteral administration. [1][8]

Protocol 1: Co-solvent Based Formulation

This protocol utilizes a mixture of propylene glycol, ethanol, and water for injection (WFI) to solubilize the compound.

Materials:

  • This compound

  • Propylene Glycol (PG), USP grade

  • Ethanol (Dehydrated Alcohol), USP grade

  • Water for Injection (WFI)

  • Sterile, depyrogenated vials

  • Sterile 0.22 µm syringe filters

Equipment:

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Sterile syringes and needles

Procedure:

  • Vehicle Preparation:

    • In a sterile beaker, combine the required volumes of propylene glycol and ethanol. A common starting ratio is 1:1 (v/v).

    • Mix thoroughly using a magnetic stirrer.

  • Solubilization of the Compound:

    • Weigh the required amount of this compound.

    • Gradually add the compound to the PG/ethanol mixture while stirring.

    • Vortex or sonicate if necessary to aid dissolution.

  • Final Formulation:

    • Slowly add Water for Injection (WFI) to the mixture to reach the final desired volume. The final concentration of the organic solvents should be kept as low as possible.

    • Continue stirring until a clear, homogenous solution is obtained.

  • Sterilization:

    • Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile, depyrogenated vial.

  • Quality Control:

    • Visually inspect the final solution for any particulates or precipitation.

    • Determine the pH of the solution.

    • Perform a stability analysis of the formulation under the intended storage conditions.

Table 2: Example Co-solvent Formulations

Formulation CodeThis compound (mg/mL)Propylene Glycol (%)Ethanol (%)Water for Injection (%)
CSF-11202060
CSF-25303040
CSF-310404020
Protocol 2: Surfactant-based Formulation

This protocol uses a surfactant, Polysorbate 80 (Tween 80), to enhance the solubility of the compound in an aqueous vehicle.

Materials:

  • This compound

  • Polysorbate 80 (Tween 80), USP grade

  • Saline (0.9% Sodium Chloride Injection, USP)

  • Sterile, depyrogenated vials

  • Sterile 0.22 µm syringe filters

Procedure:

  • Preparation of Surfactant Solution:

    • In a sterile beaker, add the required volume of Polysorbate 80 to the saline.

    • Mix gently to avoid excessive foaming.

  • Solubilization of the Compound:

    • Weigh the required amount of this compound.

    • Create a paste or slurry of the compound with a small amount of the surfactant solution.

    • Gradually add the remaining surfactant solution to the paste while stirring.

    • Vortex or sonicate to ensure complete dissolution.

  • Sterilization and Quality Control:

    • Follow steps 4 and 5 from Protocol 1.

Table 3: Example Surfactant-based Formulations

Formulation CodeThis compound (mg/mL)Polysorbate 80 (%)Saline (%)
SBF-11595
SBF-251090
SBF-3102080
Protocol 3: Cyclodextrin-based Formulation

This protocol utilizes Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with the compound, thereby increasing its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), parenteral grade

  • Water for Injection (WFI)

  • Sterile, depyrogenated vials

  • Sterile 0.22 µm syringe filters

Procedure:

  • Preparation of HP-β-CD Solution:

    • In a sterile beaker, dissolve the required amount of HP-β-CD in WFI with stirring.

  • Complexation:

    • Weigh the required amount of this compound.

    • Slowly add the compound to the HP-β-CD solution while stirring.

    • Continue stirring for several hours (e.g., 4-24 hours) at room temperature or slightly elevated temperature (e.g., 40°C) to facilitate complex formation.

  • Sterilization and Quality Control:

    • Follow steps 4 and 5 from Protocol 1.

Table 4: Example Cyclodextrin-based Formulations

Formulation CodeThis compound (mg/mL)HP-β-CD (%, w/v)Water for Injection
CDF-1110q.s. to 100%
CDF-2520q.s. to 100%
CDF-31040q.s. to 100%

Stability Assessment

The stability of the prepared formulation is critical for ensuring accurate dosing and avoiding the administration of degradation products. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated.[9]

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is generally suitable for the analysis of phenolic compounds.

Typical HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of this compound (likely around 275-280 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the analytical method in separating the active compound from its potential degradation products.[10][11]

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (e.g., 0.1 M HCl) F Analyze Stressed Samples by HPLC A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidation (e.g., 3% H₂O₂) C->F D Thermal Degradation (e.g., 60°C) D->F E Photodegradation (ICH Q1B) E->F G Assess Peak Purity F->G H Identify Major Degradants G->H I Validate Stability-Indicating Method H->I

Caption: Workflow for forced degradation studies.

Conclusion

The formulation of this compound for in vivo studies requires a systematic approach to overcome its predicted poor aqueous solubility. The protocols provided herein offer a starting point for developing formulations using co-solvents, surfactants, or cyclodextrins. It is imperative that researchers perform preliminary solubility and stability studies to select the most appropriate formulation for their specific needs. All formulations intended for parenteral administration must be prepared under sterile conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Hydroxyphenyl)ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 1-(4-Hydroxyphenyl)ethane-1,2-diol, a valuable intermediate in various chemical and pharmaceutical applications. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to enhance reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through the syn-dihydroxylation of 4-vinylphenol. This reaction converts the alkene functional group of 4-vinylphenol into a vicinal diol. The two primary methods for achieving this are the Upjohn dihydroxylation and the Sharpless asymmetric dihydroxylation.

Q2: I am observing a low yield in my dihydroxylation reaction. What are the potential causes?

A2: Low yields can stem from several factors. Common issues include incomplete reaction, side reactions such as over-oxidation to a ketone, and issues with the catalyst or reagents. The phenolic hydroxyl group can also introduce complexities. Refer to the troubleshooting section for a detailed guide on diagnosing and resolving low-yield problems.

Q3: How can I minimize the formation of byproducts?

A3: Byproduct formation, particularly over-oxidation, is a common challenge. To mitigate this, ensure precise control over reaction temperature, use the correct stoichiometry of the co-oxidant, and consider the slow addition of the alkene to the reaction mixture. The choice of solvent system can also play a crucial role.

Q4: What is the difference between Upjohn and Sharpless dihydroxylation?

A4: The Upjohn dihydroxylation is a method for creating a racemic (non-chiral) cis-vicinal diol using a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).[1][2] The Sharpless asymmetric dihydroxylation, on the other hand, employs a chiral ligand to induce enantioselectivity, leading to the formation of a specific stereoisomer of the diol.[3][4]

Q5: How do I purify the final product, this compound?

A5: Purification of phenolic diols often involves a multi-step process. A typical workup includes quenching the reaction, followed by extraction to remove the catalyst and other impurities. Further purification can be achieved through column chromatography on silica gel or recrystallization. Detailed purification protocols for phenolic compounds can be found in the literature.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via dihydroxylation of 4-vinylphenol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst (OsO₄)Ensure the osmium tetroxide solution is fresh or has been stored properly to prevent decomposition.
Degradation of co-oxidant (e.g., NMO)Use a fresh batch of the co-oxidant. NMO can be hygroscopic and degrade over time.
Incorrect reaction temperatureDihydroxylation reactions are often temperature-sensitive. Ensure the reaction is maintained at the optimal temperature (typically 0°C to room temperature).
Presence of inhibitorsThe starting material, 4-vinylphenol, may contain polymerization inhibitors. Purify the 4-vinylphenol before use.
Low Yield Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a small additional portion of the catalyst or co-oxidant.
Over-oxidation to byproductsUse a slight excess of the alkene relative to the co-oxidant. Maintain a low reaction temperature.[7]
Sub-optimal pHThe Sharpless dihydroxylation is sensitive to pH. Use a buffered solvent system to maintain a slightly basic pH.[3]
Formation of a Brown or Black Precipitate Formation of lower oxidation state osmium speciesThis is a normal part of the catalytic cycle. The co-oxidant should regenerate the active Os(VIII) species. If the precipitate persists, it may indicate a problem with the co-oxidant.
Difficulty in Product Isolation/Purification Emulsion formation during workupAdd a saturated brine solution to the aqueous layer to break the emulsion.
Product is highly water-solublePerform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). Back-extraction of the aqueous layer may be necessary.[8]
Co-elution of impurities during chromatographyOptimize the solvent system for column chromatography. Consider using a different stationary phase or a gradient elution.

Experimental Protocols

Note: The following protocols are representative examples based on established dihydroxylation methods for styrenes and related alkenes. Optimization may be required for the specific substrate, 4-vinylphenol.

Protocol 1: Upjohn Dihydroxylation of 4-Vinylphenol (Racemic Synthesis)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-vinylphenol (1.0 eq) in a 1:1 mixture of acetone and water.

  • Addition of Reagents: To this solution, add N-methylmorpholine N-oxide (NMO) (1.2 eq). Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Slowly add a solution of osmium tetroxide (OsO₄) (0.01-0.02 eq, typically as a 2.5% solution in tert-butanol) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield this compound.

Protocol 2: Sharpless Asymmetric Dihydroxylation of 4-Vinylphenol (Enantioselective Synthesis)
  • Reaction Setup: To a round-bottom flask, add AD-mix-β (for the (R)-diol) or AD-mix-α (for the (S)-diol) (commercially available premixed reagents) and a 1:1 mixture of tert-butanol and water. Stir at room temperature until both phases are clear.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Substrate Addition: Add 4-vinylphenol (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0°C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Add solid sodium sulfite (1.5 g per mmol of 4-vinylphenol) and stir for 1 hour.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to obtain the enantioenriched this compound.

Quantitative Data

The following table summarizes typical reaction parameters that can influence the yield of dihydroxylation reactions. Note that these are general values for styrenic substrates and should be optimized for 4-vinylphenol.

ParameterConditionExpected Outcome on YieldReference(s)
Catalyst Loading (OsO₄) 0.1 - 2 mol%Higher loading may increase reaction rate but also cost and toxicity.[9]
Co-oxidant (NMO) 1.1 - 1.5 eqA slight excess is necessary to ensure efficient catalyst turnover.[2]
Temperature 0°C - Room TemperatureLower temperatures can reduce over-oxidation but may slow down the reaction rate.[7]
Solvent System Acetone/Water, t-BuOH/WaterThe presence of water is crucial for the hydrolysis of the osmate ester intermediate.[3]
pH (Sharpless AD) Slightly basic (buffered)Can significantly impact reaction rate and enantioselectivity.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_start Starting Material cluster_process Dihydroxylation cluster_intermediate Intermediate cluster_workup Work-up & Purification cluster_product Final Product Start 4-Vinylphenol Upjohn Upjohn Dihydroxylation (OsO4 cat., NMO) Start->Upjohn Racemic Sharpless Sharpless Asymmetric Dihydroxylation (OsO4 cat., Chiral Ligand, Co-oxidant) Start->Sharpless Enantioselective Intermediate Osmate Ester Intermediate Upjohn->Intermediate Sharpless->Intermediate Workup Quenching & Extraction Intermediate->Workup Hydrolysis Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_TLC Is starting material consumed (TLC)? Start->Check_TLC Check_Reagents Check Reagents: - Catalyst activity? - Co-oxidant fresh? Check_TLC->Check_Reagents No Over_Oxidation Suspect Over-oxidation: - Streaking on TLC? - Formation of colored impurities? Check_TLC->Over_Oxidation Yes Check_Conditions Check Conditions: - Temperature correct? - pH optimal (for AD)? Check_Reagents->Check_Conditions Optimize_Temp Optimize Temperature: - Lower the reaction temp. Over_Oxidation->Optimize_Temp Yes Purification_Issue Purification Issue: - Emulsion during workup? - Product loss during chromatography? Over_Oxidation->Purification_Issue No Slow_Addition Slowly add alkene to the reaction mixture. Optimize_Temp->Slow_Addition Optimize_Workup Optimize Workup: - Use brine to break emulsion. - Perform back-extraction. Purification_Issue->Optimize_Workup Yes Optimize_Chroma Optimize Chromatography: - Adjust solvent polarity. - Consider different stationary phase. Purification_Issue->Optimize_Chroma Yes

Caption: Decision tree for troubleshooting low yield in the dihydroxylation of 4-vinylphenol.

References

Stability of 1-(4-Hydroxyphenyl)ethane-1,2-diol under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 1-(4-Hydroxyphenyl)ethane-1,2-diol. This resource provides essential information regarding the stability of this compound under various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to assist your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound under stress conditions?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, phenolic compounds, in general, are susceptible to oxidation and hydrolysis, particularly under basic pH conditions and elevated temperatures.[1] The primary degradation pathways likely involve oxidation of the phenol group and reactions involving the diol side chain. Forced degradation studies are crucial for elucidating these pathways for your specific formulation.[2][3]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is expected to be most stable in acidic to neutral pH conditions. As the pH becomes more alkaline, the potential for oxidation of the phenolic hydroxyl group increases, which can lead to the formation of colored degradation products.[1][4] The illustrative data below summarizes the expected stability profile across a range of pH values.

Q3: What is the impact of temperature on the stability of this compound?

A3: As with most chemical compounds, the rate of degradation of this compound increases with temperature.[5][6] Thermal stress can accelerate hydrolysis and oxidation reactions. It is recommended to store solutions of this compound at refrigerated temperatures (2-8 °C) for short-term use and frozen (≤ -20 °C) for long-term storage to minimize degradation.

Q4: What are the recommended storage conditions for this compound?

A4: For solid (powder) form, it is recommended to store this compound in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated conditions. For solutions, storage at 2-8°C in the dark is suitable for short-term use, while freezing at -20°C or below is recommended for long-term stability. The optimal storage conditions may vary depending on the solvent and formulation.

Illustrative Stability Data

Disclaimer: The following data is illustrative and intended to represent plausible results from stability studies. Actual results may vary based on experimental conditions and the specific formulation.

Table 1: Illustrative Stability of this compound in Aqueous Solution at Different pH Values after 14 Days at 25°C

pHInitial Assay (%)Final Assay (%)% DegradationAppearance of Solution
3.0100.099.50.5Colorless
5.0100.099.20.8Colorless
7.0100.098.11.9Colorless
9.0100.092.37.7Faint Yellow
11.0100.085.614.4Yellow

Table 2: Illustrative Thermal Stability of this compound in pH 7.0 Buffer after 30 Days

TemperatureInitial Assay (%)Final Assay (%)% Degradation
4°C100.099.80.2
25°C100.096.53.5
40°C100.089.110.9
60°C100.075.424.6

Experimental Protocols

Protocol 1: pH Stability Assessment
  • Buffer Preparation : Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 3, 5, 7, 9, and 11.

  • Sample Preparation : Accurately weigh and dissolve this compound in each buffer to a final concentration of approximately 1 mg/mL.

  • Incubation : Store aliquots of each sample solution in sealed, light-protected containers at a constant temperature (e.g., 25°C or 40°C).

  • Time Points : Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 7, 14 days).

  • Analysis : Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Data Evaluation : Calculate the percentage of degradation at each time point and pH value.

Protocol 2: Thermal Stability Assessment
  • Sample Preparation : Prepare a solution of this compound in a suitable buffer (e.g., pH 7.0) at a known concentration (e.g., 1 mg/mL).

  • Incubation : Place aliquots of the solution in sealed vials and store them in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

  • Time Points : Collect samples at specified intervals (e.g., 0, 7, 14, and 30 days).

  • Analysis : Quantify the concentration of the parent compound and any major degradants using a validated HPLC method.

  • Data Analysis : Determine the degradation rate at each temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_compound 1-(4-Hydroxyphenyl)ethane- 1,2-diol Stock Solution prep_samples Prepare Samples in Each pH Buffer prep_compound->prep_samples prep_buffers Prepare pH Buffers (pH 3, 5, 7, 9, 11) prep_buffers->prep_samples stress_ph Incubate at 25°C prep_samples->stress_ph stress_temp Incubate at 4°C, 25°C, 40°C, 60°C prep_samples->stress_temp sampling Sample at Time Points (0, 1, 7, 14, 30 days) stress_ph->sampling stress_temp->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Processing & Degradation Calculation hplc->data degradation_pathway cluster_oxidation Oxidation Pathway cluster_sidechain Side-Chain Reaction parent This compound C₈H₁₀O₃ quinone o-Quinone Derivative parent->quinone Oxidation (e.g., O₂, high pH) aldehyde 4-Hydroxybenzaldehyde parent->aldehyde Side-Chain Cleavage (e.g., strong oxidant) polymer Polymeric Products quinone->polymer Polymerization

References

Preventing degradation of 1-(4-Hydroxyphenyl)ethane-1,2-diol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-(4-Hydroxyphenyl)ethane-1,2-diol during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Discoloration of the solid compound (e.g., turning pink or brown) upon storage.

  • Possible Cause: Oxidation of the phenolic hydroxyl group. Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to light, air (oxygen), or trace metal impurities. This often leads to the formation of colored quinone-type structures.

  • Troubleshooting Steps:

    • Storage Environment: Ensure the compound is stored in a tightly sealed, amber glass vial to protect it from light and air.

    • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider purging the container with an inert gas like nitrogen or argon before sealing.

    • Temperature: Store the compound at the recommended temperature, typically in a cool and dark place. Refer to the supplier's certificate of analysis for specific storage temperature recommendations.

    • Purity Check: If discoloration is observed, it is advisable to re-analyze the purity of the material before use, for example, by HPLC.

Issue 2: Appearance of new peaks in the chromatogram of a solution of the compound over time.

  • Possible Cause: Degradation of the compound in solution. This can be due to several factors including pH of the solvent, exposure to oxygen, temperature, and light.

  • Troubleshooting Steps:

    • Solvent Choice: Use high-purity solvents. If using aqueous solutions, prepare them fresh and consider de-gassing the solvent to remove dissolved oxygen.

    • pH Control: The stability of phenolic compounds can be pH-dependent. Generally, they are more stable in acidic to neutral conditions. Avoid highly basic solutions which can promote oxidation. If possible, buffer the solution to an optimal pH (e.g., pH 4-6).

    • Antioxidants: For solutions intended for longer-term storage, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, if it does not interfere with downstream applications.

    • Storage of Solutions: Store solutions in amber vials at low temperatures (e.g., 2-8 °C or frozen) and for the shortest time possible.

Issue 3: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound leading to a lower concentration of the active molecule and the presence of potentially interfering degradation products.

  • Troubleshooting Steps:

    • Fresh Preparations: Always prepare solutions of this compound fresh before each experiment.

    • Quality Control: Regularly check the purity of the stock solution using a stability-indicating analytical method like HPLC.

    • Vehicle Control: Ensure that the vehicle (solvent) used to dissolve the compound does not have any biological effects and does not contribute to the degradation of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For optimal stability, the solid compound should be stored in a cool, dark, and dry place. It is recommended to keep it in a tightly sealed container, preferably made of amber glass, to protect it from light and moisture. For long-term storage, flushing the container with an inert gas such as nitrogen or argon can further prevent oxidative degradation. While room temperature storage may be acceptable for short periods, refrigeration (2-8 °C) is generally preferred.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway is likely oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-like species. The diol side chain can also be oxidized, potentially leading to cleavage of the carbon-carbon bond or the formation of aldehydes, ketones, or carboxylic acids.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Phenolic compounds are generally more susceptible to oxidation at higher pH values (alkaline conditions) due to the deprotonation of the hydroxyl group, which makes it more easily oxidized. Therefore, aqueous solutions of this compound are expected to be more stable at acidic to neutral pH. For applications requiring aqueous solutions, it is advisable to use a buffer system to maintain a pH in the range of 4-6.

Q4: Can I store solutions of this compound?

A4: It is highly recommended to prepare solutions fresh for each use. If storage is unavoidable, solutions should be stored for a very limited time. They should be kept in tightly sealed amber vials at low temperatures (2-8 °C or -20 °C). The choice of solvent is also critical; use high-purity, de-gassed solvents. For aqueous solutions, using a buffer to maintain an optimal pH can improve stability.

Q5: What analytical methods can be used to assess the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method should be able to separate the intact this compound from its potential degradation products. Developing such a method typically involves a forced degradation study where the compound is exposed to stress conditions (acid, base, oxidation, heat, light) to generate the degradation products.

Data Presentation

Table 1: Summary of Potential Degradation Factors and Mitigation Strategies

Factor Potential Impact on Stability Recommended Mitigation Strategies
Light Can initiate photo-oxidation of the phenolic ring.Store in amber glass containers or in the dark.
Oxygen (Air) Major contributor to oxidation of the phenolic hydroxyl group.Store in tightly sealed containers; purge with inert gas (N₂ or Ar) for long-term storage.
Temperature Higher temperatures accelerate the rate of all degradation reactions.Store at controlled cool temperatures (e.g., 2-8 °C). Avoid exposure to high heat.
pH (in solution) Alkaline pH (>7) significantly increases susceptibility to oxidation.Maintain pH in the acidic to neutral range (pH 4-6) using a suitable buffer system.
Oxidizing Agents Strong oxidizing agents will directly degrade the molecule.Avoid contact with peroxides, metal ions (e.g., Fe³⁺, Cu²⁺), and other oxidizing agents.
Incompatible Excipients Certain excipients can contain reactive impurities (e.g., peroxides in povidone, aldehydes in lactose) that can induce degradation.Conduct compatibility studies with excipients during formulation development.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV. A control sample (unstressed) should also be analyzed for comparison.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Screening:

    • Start with a C18 reversed-phase column.

    • Screen different mobile phase compositions, for example, gradients of acetonitrile or methanol with water containing a pH modifier like 0.1% formic acid or phosphoric acid to ensure a low pH.

  • Method Optimization:

    • Analyze the samples from the forced degradation study.

    • Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent peak and all degradation product peaks.

    • The detector wavelength should be chosen to provide a good response for both the parent compound and the degradation products (a photodiode array detector is useful for this).

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation products.

Visualizations

Degradation_Pathway cluster_oxidation Oxidation cluster_conditions Contributing Factors parent This compound quinone Quinone-type Species parent->quinone O₂, light, metal ions aldehyde Aldehyde/Ketone Products parent->aldehyde Oxidizing agents acid Carboxylic Acid Products aldehyde->acid Further Oxidation light Light light->parent heat Heat heat->parent high_ph High pH high_ph->parent

Caption: Plausible degradation pathways for this compound.

Experimental_Workflow start Start: Stability Concern forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev validation Validate HPLC Method (ICH Guidelines) hplc_dev->validation routine_analysis Routine Stability Testing & Purity Analysis validation->routine_analysis end End: Stable Product routine_analysis->end

Caption: Workflow for assessing the stability of this compound.

Optimization of reaction conditions for enzymatic conversion of 1-(4-Hydroxyphenyl)ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic conversion of 1-(4-Hydroxyphenyl)ethane-1,2-diol.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic conversion of this compound to its corresponding oxidized products, such as 4-hydroxymandelic acid or 1-hydroxy-2-(4-hydroxyphenyl)ethan-1-one.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Enzyme: Enzyme may be denatured or inhibited.1. Verify Enzyme Activity: Run a standard assay with a known substrate for the enzyme (e.g., a generic alcohol dehydrogenase substrate). 2. Check Buffer Conditions: Ensure pH and ionic strength are optimal for the specific enzyme. Most dehydrogenases prefer a pH between 7.0 and 8.5. 3. Cofactor Limitation: Ensure the appropriate cofactor (e.g., NAD+, NADP+) is present in sufficient concentration. Consider implementing a cofactor regeneration system.[1] 4. Inhibitors: The substrate or product may be inhibitory at high concentrations. Run the reaction at a lower substrate concentration.
Sub-optimal Reaction Conditions: Temperature, pH, or mixing may not be ideal.1. Optimize Temperature: Perform the reaction at the enzyme's optimal temperature (typically 25-40°C for many oxidoreductases).[2] 2. Optimize pH: Conduct small-scale reactions across a pH range (e.g., 6.0-9.0) to find the optimum. 3. Improve Mixing: Ensure adequate agitation to overcome mass transfer limitations, especially in heterogeneous reactions.
Poor Substrate Solubility: this compound may have limited solubility in aqueous buffers.1. Add a Co-solvent: Introduce a water-miscible organic solvent (e.g., DMSO, isopropanol) at a low concentration (5-10% v/v) to improve solubility.[2] Note that high concentrations can denature the enzyme. 2. Test Different Buffer Systems: Some buffer components can aid in solubilization.
Formation of Byproducts Over-oxidation of the Product: The desired α-hydroxy acid or ketone may be further oxidized.1. Reduce Reaction Time: Monitor the reaction progress closely and stop it once the desired product concentration is reached. 2. Use a Milder Oxidizing System: If using an oxidase with molecular oxygen, consider reducing the oxygen supply. 3. Enzyme Specificity: The enzyme may lack the required chemoselectivity. Screen for alternative enzymes with higher specificity for the target conversion.
Side Reactions of the Substrate: The aromatic ring or diol may undergo undesired reactions.1. Control pH: Extreme pH values can catalyze side reactions. Maintain the reaction at a neutral or near-neutral pH. 2. Remove Potential Contaminants: Ensure the substrate and buffer components are of high purity.
Enzyme Instability Denaturation over Time: The enzyme loses activity during the course of the reaction.1. Immobilize the Enzyme: Covalently attach or adsorb the enzyme onto a solid support to improve stability. 2. Add Stabilizers: Include additives like glycerol, BSA, or trehalose in the reaction mixture. 3. Use a Whole-Cell Biocatalyst: Express the enzyme in a microbial host like E. coli or Saccharomyces cerevisiae to protect it from the bulk reaction environment.[3]

Frequently Asked Questions (FAQs)

1. What types of enzymes can be used for the conversion of this compound?

The most common enzymes for the selective oxidation of diols are alcohol dehydrogenases (ADHs) and alcohol oxidases (AOXs).[4] Specifically, ADHs that accept aromatic diols would be suitable candidates. For the synthesis of 4-hydroxymandelic acid, a hydroxymandelate synthase could also be utilized, though this typically starts from 4-hydroxyphenylpyruvate.[5][6]

2. What are the expected products of the enzymatic conversion?

The primary expected products are either 4-hydroxymandelic acid (an α-hydroxy acid) resulting from the oxidation of the primary alcohol, or 1-hydroxy-2-(4-hydroxyphenyl)ethan-1-one (an α-hydroxy ketone) from the oxidation of the secondary alcohol. The product distribution will depend on the regioselectivity of the chosen enzyme.

3. How can I monitor the progress of the reaction?

Reaction progress can be monitored by taking aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC) with a UV detector (monitoring at ~275 nm for the aromatic ring) or mass spectrometry (MS).

4. What is a typical starting concentration for the substrate?

Due to potential substrate inhibition and solubility limits, it is advisable to start with a substrate concentration in the range of 10-50 mM.[3]

5. Is a cofactor regeneration system necessary?

If you are using a nicotinamide-dependent alcohol dehydrogenase (requiring NAD+ or NADP+), a cofactor regeneration system is highly recommended for cost-effectiveness in preparative-scale reactions. A common system involves using a second enzyme like glucose dehydrogenase (GDH) and a sacrificial substrate like glucose to regenerate the oxidized cofactor.[2]

Experimental Protocols

Protocol 1: Screening for Enzymatic Activity in a Whole-Cell Biocatalyst

This protocol is adapted from studies on the biotransformation of similar aromatic alcohols.[3]

  • Prepare the Whole-Cell Biocatalyst:

    • Grow E. coli cells expressing the desired alcohol dehydrogenase in a suitable medium (e.g., LB broth with an inducer like IPTG).

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

    • Resuspend the cell pellet in the same buffer to a specific optical density (e.g., OD₆₀₀ = 10).

  • Set up the Biotransformation:

    • In a reaction vessel, combine:

      • 10 mM this compound (from a stock solution in DMSO).

      • 5 mM NAD⁺.

      • The prepared whole-cell biocatalyst suspension.

      • 50 mM phosphate buffer (pH 7.5) to the final volume.

    • Include a control reaction without the biocatalyst.

  • Incubation and Sampling:

    • Incubate the reaction at 30°C with shaking (e.g., 200 rpm).

    • Take samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Quench the reaction in the samples by adding an equal volume of acetonitrile and centrifuge to remove cells and precipitated proteins.

  • Analysis:

    • Analyze the supernatant by HPLC to determine the concentration of the substrate and product(s).

Visualizations

Enzymatic Conversion Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_outcome Outcome Substrate This compound ReactionMix Reaction Mixture Substrate->ReactionMix Enzyme Alcohol Dehydrogenase (e.g., whole-cell) Enzyme->ReactionMix Buffer Buffer (pH 7.5) Buffer->ReactionMix Cofactor NAD+ Cofactor->ReactionMix Sampling Sampling & Quenching ReactionMix->Sampling HPLC HPLC Analysis Sampling->HPLC Product 4-Hydroxymandelic Acid or α-Hydroxy Ketone HPLC->Product G Start Low/No Product Yield CheckEnzyme Is Enzyme Active? Start->CheckEnzyme CheckConditions Are Reaction Conditions Optimal? CheckEnzyme->CheckConditions Yes SolutionEnzyme Replace Enzyme Check Cofactors CheckEnzyme->SolutionEnzyme No CheckSolubility Is Substrate Soluble? CheckConditions->CheckSolubility Yes SolutionConditions Optimize pH, Temp, Mixing CheckConditions->SolutionConditions No SolutionSolubility Add Co-solvent CheckSolubility->SolutionSolubility No Success Problem Resolved CheckSolubility->Success Yes SolutionEnzyme->CheckEnzyme SolutionConditions->CheckConditions SolutionSolubility->CheckSolubility

References

Technical Support Center: Purification of Crude 1-(4-Hydroxyphenyl)ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1-(4-Hydroxyphenyl)ethane-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route. A common method for its synthesis is the dihydroxylation of 4-vinylphenol. Potential impurities from this process include:

  • Unreacted Starting Material: Residual 4-vinylphenol.

  • Solvent Residues: Trace amounts of solvents used in the reaction and work-up (e.g., acetone, t-butanol, water).

  • Inorganic Salts: Salts originating from the catalyst and reagents, such as osmium or manganese salts and their byproducts.

  • Polymeric Material: Polymerized 4-vinylphenol, especially if the reaction conditions are not carefully controlled.

  • Oxidation Byproducts: Over-oxidation of the diol can lead to the formation of aldehydes, ketones, or carboxylic acids.

  • Isomers: Depending on the stereoselectivity of the dihydroxylation, other stereoisomers of the desired diol may be present.

Q2: What is the initial recommended purification strategy for crude this compound?

A2: For a typical crude product, a sequential purification strategy is recommended. Start with a liquid-liquid extraction to remove the bulk of inorganic salts and highly polar or non-polar impurities. This is often followed by recrystallization to significantly enhance purity. For highly impure samples or to separate close-eluting impurities, column chromatography is the most effective method.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. Purity is determined by the area percentage of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to identify and quantify impurities if their structures are known.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallizing The compound's melting point may be lower than the boiling point of the solvent. The compound may be too soluble in the chosen solvent. High concentration of impurities.- Lower the temperature at which the compound is dissolved. - Try a solvent system with a lower boiling point. - Add a small amount of a miscible anti-solvent (a solvent in which the compound is less soluble) to the hot solution. - Perform a preliminary purification by column chromatography to remove impurities.
No crystal formation upon cooling The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and allow to cool again. - Add a seed crystal of the pure compound to induce crystallization. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Try a different solvent or a mixture of solvents.
Poor recovery of purified product Too much solvent was used, leading to significant loss of product in the mother liquor. The compound is more soluble in the cold solvent than anticipated. Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution slowly and then in an ice bath to maximize crystal formation. - Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crashing out on the filter paper.
Colored impurities in the final product The impurities are co-crystallizing with the product. The charcoal treatment was insufficient or not performed.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary. - Consider using column chromatography for more effective removal of colored impurities.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the desired compound from impurities The mobile phase polarity is too high or too low. The stationary phase is not appropriate for the separation. The column is overloaded.- Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A gradient elution from a non-polar to a more polar solvent system is often effective for phenolic compounds. - For polar compounds like diols, silica gel is a common choice. If issues persist, consider using a diol-functionalized or reversed-phase (C18) silica gel. - Reduce the amount of crude material loaded onto the column.
Compound is stuck on the column The mobile phase is not polar enough to elute the highly polar diol. The compound is interacting too strongly with the stationary phase.- Gradually increase the polarity of the mobile phase. For silica gel, adding a small percentage of methanol to a dichloromethane or ethyl acetate-based eluent can be effective. - If using silica gel, which is acidic, the phenolic hydroxyl groups might be interacting strongly. Consider using neutral or basic alumina, or deactivating the silica gel with a small amount of triethylamine in the mobile phase.
Tailing of the product peak The compound is interacting with active sites on the silica gel. The sample is overloaded.- Add a small amount of a polar modifier, like acetic acid or triethylamine (depending on the compound's nature), to the mobile phase to block active sites. - Ensure the sample is loaded in a concentrated band and is not too dilute.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but sparingly when cold. Promising solvent systems for polar diols include water, ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions until a saturated solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry or dry in a vacuum oven at a low temperature.

Protocol 2: Flash Column Chromatography of this compound
  • Stationary Phase and Column Packing: Use silica gel (60 Å, 230-400 mesh) as the stationary phase. Pack the column using a slurry of the silica gel in the initial, least polar mobile phase solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample evenly to the top of the column bed.

  • Elution: Start with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 80:20). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For highly polar impurities or the product itself, a gradient including methanol in dichloromethane or ethyl acetate may be necessary.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Purity and Yield Data for Purification of this compound

Purification StepPurity (by HPLC, Area %)Yield (%)Common Impurities Removed
Crude Product 65 - 85%-4-vinylphenol, polymeric material, inorganic salts
After Liquid-Liquid Extraction 75 - 90%~95%Inorganic salts, highly polar/non-polar impurities
After Recrystallization > 98%70 - 85%Unreacted starting materials, some colored impurities
After Column Chromatography > 99%60 - 80%Isomers, closely related byproducts, colored impurities

Visualizations

experimental_workflow crude Crude Product extraction Liquid-Liquid Extraction crude->extraction Remove Salts recrystallization Recrystallization extraction->recrystallization Increase Purity chromatography Column Chromatography extraction->chromatography For High Impurity Load pure_product Pure Product (>99%) recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

troubleshooting_crystallization start Crystallization Issue oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield solution1 solution1 oiling_out->solution1 Change Solvent Lower Temp solution2 solution2 no_crystals->solution2 Concentrate Add Seed Crystal solution3 solution3 low_yield->solution3 Minimize Hot Solvent Cool Slowly

Caption: Troubleshooting logic for common crystallization problems.

Minimizing by-product formation in 1-(4-Hydroxyphenyl)ethane-1,2-diol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Hydroxyphenyl)ethane-1,2-diol. Our focus is on minimizing by-product formation to ensure high purity and yield of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the primary challenges?

A1: The most prevalent method for synthesizing this compound, also known as 4-hydroxystyrene glycol, is the dihydroxylation of 4-vinylphenol. The primary challenges associated with this synthesis are the potential for over-oxidation of the diol and the inherent instability of the starting material, 4-vinylphenol, which can readily polymerize. Careful control of reaction conditions is crucial to mitigate these issues.

Q2: What are the main by-products observed during the dihydroxylation of 4-vinylphenol?

A2: The principal by-products include:

  • Over-oxidation products: Further oxidation of the newly formed diol can lead to the formation of dicarbonyl compounds or even cleavage of the carbon-carbon bond.

  • Poly(4-vinylphenol): The starting material, 4-vinylphenol, is susceptible to polymerization, especially under acidic conditions or at elevated temperatures.

  • Unreacted 4-vinylphenol: Incomplete reaction will result in the presence of the starting material in the final product mixture.

Q3: How can I prevent the polymerization of 4-vinylphenol during the reaction?

A3: To minimize the polymerization of 4-vinylphenol, it is recommended to:

  • Use a protected form of 4-vinylphenol, such as 4-acetoxystyrene, and deprotect it after the dihydroxylation step.

  • If using unprotected 4-vinylphenol, ensure the reaction is performed under neutral or slightly basic conditions.

  • Maintain a low reaction temperature.

  • Consider the use of a polymerization inhibitor, although compatibility with the oxidation reagents must be verified.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purifying this compound are:

  • Recrystallization: This is an effective method for removing impurities. The choice of solvent is critical and often involves a binary solvent system.

  • Column Chromatography: Silica gel chromatography can be employed to separate the desired diol from by-products. The selection of an appropriate eluent system is key to achieving good separation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the dihydroxylation of 4-vinylphenol.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Diol 1. Incomplete reaction. 2. Polymerization of starting material. 3. Over-oxidation of the product. 4. Inefficient work-up or purification.1. Increase reaction time or slightly elevate temperature (while monitoring for by-products). Ensure proper stoichiometry of reagents. 2. See FAQ Q3 for preventing polymerization. 3. Use milder reaction conditions (e.g., lower temperature, controlled addition of oxidant). 4. Optimize extraction and purification protocols. Ensure complete precipitation during recrystallization.
Presence of Over-oxidation By-products 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Excess oxidant used. 4. Reaction medium is too acidic.1. Maintain a low and consistent reaction temperature, preferably at or below room temperature. 2. Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed. 3. Use a stoichiometric amount of the co-oxidant. 4. Perform the reaction under neutral or slightly basic conditions.[1]
Polymerization of 4-Vinylphenol 1. Acidic reaction conditions. 2. High reaction temperature. 3. Prolonged reaction time.1. Buffer the reaction mixture to maintain a neutral or slightly basic pH. 2. Conduct the reaction at low temperatures (e.g., 0 °C to room temperature). 3. Minimize the reaction time.
Difficulty in Product Purification 1. Inappropriate solvent system for recrystallization. 2. Poor separation on column chromatography. 3. Presence of highly polar impurities.1. Screen a variety of solvent systems for recrystallization to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while impurities remain in solution. 2. Optimize the eluent system for column chromatography by testing different solvent polarities. Consider using a gradient elution. 3. A pre-purification step, such as a wash with a dilute aqueous base, may help remove acidic impurities.

Experimental Protocols

Upjohn Dihydroxylation of 4-Vinylphenol

This protocol utilizes a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[1][2][3]

Materials:

  • 4-Vinylphenol

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in t-butanol)

  • Acetone

  • Water

  • Sodium sulfite

  • Magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 4-vinylphenol (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add N-methylmorpholine N-oxide (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.002 eq).

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Stir for 30 minutes, then extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and By-product Formation in Upjohn Dihydroxylation

Entry Temperature (°C) Reaction Time (h) Co-oxidant Yield of Diol (%) Over-oxidation (%) Polymerization (%)
10 to RT12NMO85< 5~10
2506NMO60> 15> 20
3RT24H₂O₂70~10~15
4018K₃[Fe(CN)₆]80< 5~12

Note: The data presented are representative and may vary based on specific experimental parameters.

Visualizations

Reaction Pathway for the Synthesis of this compound

G cluster_0 Synthesis of this compound A 4-Vinylphenol B Dihydroxylation (e.g., OsO4/NMO) A->B Reaction E Poly(4-vinylphenol) A->E Side Reaction (Polymerization) C This compound B->C Desired Product D Over-oxidation Products (e.g., dicarbonyls) B->D Side Reaction

Caption: Synthesis pathway and potential by-products.

Troubleshooting Logic for Low Yield

G cluster_1 Troubleshooting Low Yield Start Low Yield of Diol Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Check_Polymer Evidence of Polymerization? Check_Completion->Check_Polymer No Increase_Time_Temp Increase Reaction Time/ Slightly Increase Temp Check_Completion->Increase_Time_Temp Yes (Incomplete) Check_Overoxidation Evidence of Over-oxidation? Check_Polymer->Check_Overoxidation No Use_Inhibitor_Conditions Adjust Conditions to Prevent Polymerization (See FAQ Q3) Check_Polymer->Use_Inhibitor_Conditions Yes Optimize_Purification Optimize Purification Check_Overoxidation->Optimize_Purification No Milder_Conditions Use Milder Conditions (Lower Temp, Control Oxidant) Check_Overoxidation->Milder_Conditions Yes End Improved Yield Optimize_Purification->End Increase_Time_Temp->End Use_Inhibitor_Conditions->End Milder_Conditions->End

Caption: Decision tree for troubleshooting low product yield.

References

Enhancing the bioavailability of 1-(4-Hydroxyphenyl)ethane-1,2-diol in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Hydroxyphenyl)ethane-1,2-diol in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a phenolic diol that has been identified as a constituent of the plant Angelica sinensis.[1] Extracts of Angelica sinensis have been shown to modulate several signaling pathways, including PI3K/Akt, MAPK, and NF-κB, which are involved in cellular processes like proliferation, inflammation, and survival. It is important to note that these studies were conducted with extracts and the specific activity of isolated this compound may vary.

Q2: I am having trouble dissolving this compound for my cell-based assay. What are the recommended solvents?

A2: Based on its chemical structure and predicted physicochemical properties, this compound is expected to be a hydrophilic compound. Therefore, it should be soluble in aqueous buffers. For initial stock solutions, sterile phosphate-buffered saline (PBS) or cell culture medium without serum are good starting points. If you still encounter solubility issues, you can try gentle warming or sonication. For higher concentration stock solutions, a small percentage of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol can be used, but it is crucial to keep the final solvent concentration in your cell culture well below cytotoxic levels (typically <0.5% v/v for DMSO).[2]

Q3: I am observing low or no efficacy of this compound in my cell-based assay, even at high concentrations. What could be the reason?

A3: Low efficacy of a hydrophilic compound like this compound in cell-based assays can be due to several factors. One primary reason could be poor cell permeability. While the compound may be soluble in the culture medium, its ability to cross the cell membrane and reach its intracellular target might be limited. Other possibilities include compound degradation in the culture medium, interaction with serum proteins, or the specific cell line being non-responsive.

Q4: How can I enhance the cellular uptake of this compound in my experiments?

A4: To enhance the cellular uptake of hydrophilic compounds, you can explore several formulation strategies. One common approach is the use of cyclodextrins to form inclusion complexes. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, which can encapsulate guest molecules and facilitate their transport across cell membranes.[3][4][5][6][7] Another strategy is the use of nanoparticle-based delivery systems, although this is a more complex approach. For initial experiments, cyclodextrin complexation is a more straightforward method to try.

Q5: Are there any known signaling pathways affected by this compound?

A5: While there is limited information on the specific signaling pathways modulated by pure this compound, studies on extracts from Angelica sinensis, where this compound is found, have shown effects on key cellular signaling cascades. These include the PI3K/Akt pathway, which is crucial for cell growth and survival, the MAPK pathway, involved in stress responses and proliferation, and the NF-κB pathway, a key regulator of inflammation. It is plausible that this compound contributes to these observed effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates in culture medium The compound's solubility limit in the medium has been exceeded.- Prepare a fresh, higher concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute it further in the medium. - Ensure the final solvent concentration is non-toxic to the cells. - Consider using a formulation aid like cyclodextrins to improve solubility.
Low or inconsistent biological activity Poor cell permeability of the hydrophilic compound.- Increase the incubation time to allow for more gradual uptake. - Use a formulation approach to enhance bioavailability, such as cyclodextrin complexation (see Experimental Protocols). - Test the compound in a cell-free assay to confirm its activity on the target.
High background signal or assay interference The compound may have inherent fluorescent or colorimetric properties.- Run a control with the compound in cell-free assay buffer to check for interference. - Use an alternative assay with a different detection method (e.g., luminescence instead of fluorescence).
Observed cytotoxicity at expected therapeutic concentrations The compound may have off-target effects or the cell line is particularly sensitive.- Perform a dose-response curve to determine the cytotoxic concentration range. - Reduce the treatment duration. - Test the compound on a different cell line to assess cell-type specific toxicity.

Quantitative Data

The following table summarizes the predicted physicochemical properties of this compound. Experimental validation of these parameters is highly recommended.

PropertyPredicted ValueSource
Molecular FormulaC₈H₁₀O₃PubChem
Molecular Weight154.16 g/mol PubChem
XlogP-0.90PlantaeDB[8]
Hydrogen Bond Donors3PlantaeDB[8]
Hydrogen Bond Acceptors3PlantaeDB[8]
Water SolubilityPredicted to be highBased on low XlogP
Cell Permeability (Caco-2)Predicted to be lowBased on hydrophilicity

Experimental Protocols

Protocol for Enhancing Bioavailability using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a general method for preparing a complex of this compound with HP-β-CD to potentially enhance its cellular uptake.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile deionized water or PBS

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Prepare a saturated solution of HP-β-CD: Dissolve HP-β-CD in sterile water or PBS at room temperature to a desired concentration (e.g., 10-40% w/v). Gentle warming (up to 50°C) can aid dissolution. Allow the solution to cool to room temperature.

  • Add this compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously on a magnetic stirrer for 24-48 hours at room temperature, protected from light.

  • Remove excess compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved compound.

  • Sterile filtration: Carefully collect the supernatant and sterile-filter it through a 0.22 µm filter.

  • Determine concentration: Determine the concentration of this compound in the final solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This will be your stock solution of the complex.

  • Cell treatment: Dilute the complex stock solution in your cell culture medium to the desired final concentrations for your experiment. Remember to include a vehicle control with the same concentration of HP-β-CD alone.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare this compound Stock Solution Treat_Cells Treat Cells with Compound (and Controls) Prep_Compound->Treat_Cells Prep_Cells Seed Cells in Assay Plate Prep_Cells->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Perform_Assay Perform Cell-Based Assay (e.g., Viability, Reporter Gene) Incubate->Perform_Assay Read_Data Acquire Data (e.g., Plate Reader) Perform_Assay->Read_Data Analyze_Data Analyze and Interpret Results Read_Data->Analyze_Data

Experimental workflow for assessing compound bioavailability.

Signaling_Pathways Potential Signaling Pathways Modulated by Angelica sinensis Extracts cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors IKK IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation Angelica_sinensis Angelica sinensis Extract (contains this compound) Angelica_sinensis->PI3K Angelica_sinensis->MAPKKK Angelica_sinensis->IKK

Potential signaling pathways modulated by Angelica sinensis extracts.

Troubleshooting_Logic Start Low Bioactivity Observed Check_Solubility Is the compound fully dissolved in the medium? Start->Check_Solubility Check_Permeability Is poor cell permeability a likely issue? Check_Solubility->Check_Permeability Yes Improve_Solubility Action: Improve solubility (e.g., co-solvents, sonication) Check_Solubility->Improve_Solubility No Check_Degradation Could the compound be degrading over time? Check_Permeability->Check_Degradation No Enhance_Uptake Action: Enhance cellular uptake (e.g., cyclodextrin complexation) Check_Permeability->Enhance_Uptake Yes Reduce_Incubation Action: Reduce incubation time or add fresh compound Check_Degradation->Reduce_Incubation Yes Investigate_Other Investigate other factors: - Target expression - Cell line responsiveness - Assay interference Check_Degradation->Investigate_Other No Solubility_Yes Yes Solubility_No No Permeability_Yes Yes Permeability_No No Degradation_Yes Yes Degradation_No No

Troubleshooting logic for low bioactivity.

References

Technical Support Center: Resolving Enantiomers of 1-(4-Hydroxyphenyl)ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the effective resolution of 1-(4-Hydroxyphenyl)ethane-1,2-diol enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic this compound?

A1: The most common and effective methods for resolving this compound include:

  • Chiral High-Performance Liquid Chromatography (HPLC): A direct method that separates enantiomers on a chiral stationary phase (CSP).[1] It is highly effective for both analytical and preparative scales.

  • Diastereomeric Salt Formation: A classical chemical resolution technique where the racemic diol is reacted with a chiral resolving agent to form diastereomeric salts.[2][3][4] These salts have different physical properties, such as solubility, allowing them to be separated by crystallization.[5]

  • Enzymatic Resolution: A biocatalytic method that uses enzymes, such as lipases, to selectively react with one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[6][7] This is often considered a "green" chemistry approach.

Q2: How do I choose the best resolution method for my needs?

A2: The choice of method depends on several factors:

  • Scale: For small-scale, high-purity separations (analytical or mg scale), chiral HPLC is often the most efficient method. For larger, industrial-scale production, diastereomeric salt formation is frequently more cost-effective.[3]

  • Purity Requirements: All three methods can achieve high enantiomeric excess (>99% ee), but may require optimization. Chiral HPLC often provides the highest resolution.

  • Available Equipment: Chiral HPLC requires specialized columns and systems. Diastereomeric salt formation and enzymatic resolution can be performed with standard laboratory equipment.

  • Downstream Applications: Consider the ease of removing the resolving agent or enzyme. For instance, after salt formation, the resolving agent must be chemically removed, which adds steps to the process.[4]

Q3: What is a "racemic switch" and how does it relate to this compound?

A3: A racemic switch refers to the development of a single-enantiomer version of an existing drug that was previously marketed as a racemic mixture.[6] Since many chiral drugs exhibit stereospecific activity, where one enantiomer is therapeutic (eutomer) and the other is inactive or causes side effects (distomer), resolving compounds like this compound is a critical step in developing safer and more effective pharmaceuticals.[8]

Q4: How can I determine the enantiomeric excess (ee%) of my resolved sample?

A4: Enantiomeric excess is typically determined using analytical chiral HPLC or chiral gas chromatography (GC). By integrating the peak areas of the two enantiomers (A1 and A2), the ee% can be calculated using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.

Q5: My resolution via diastereomeric salt formation is not yielding crystals. What should I do?

A5: Several factors can inhibit crystallization. First, screen a variety of solvents, as diastereomer solubility is highly dependent on the solvent system.[2] Testing different solvent mixtures and temperatures is crucial.[2] Ensure the correct stoichiometry between the racemate and the resolving agent is used; sometimes a 2:1 ratio is required.[2] If crystallization still fails, consider trying a different chiral resolving agent.

Troubleshooting Guides

This section addresses specific issues that may arise during the resolution of this compound.

Method 1: Chiral HPLC Resolution
Problem Potential Cause(s) Recommended Solution(s)
Poor or No Resolution Incorrect chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives, protein-based).[1][8]
Suboptimal mobile phase composition.Systematically vary the mobile phase. For normal phase, adjust the ratio of alkane to alcohol (e.g., hexane/isopropanol).[9] For reversed-phase, adjust the aqueous/organic ratio and pH.[1]
Peak Tailing / Broad Peaks Secondary interactions with the stationary phase.Add a modifier to the mobile phase. For acidic compounds, add a small amount of an acid like trifluoroacetic acid (TFA). For basic compounds, add a base like diethylamine (DEA).[9]
Column overload.Reduce the injection volume or the concentration of the sample.
Low Recovery of Sample Strong adsorption of the sample onto the column.Modify the mobile phase to reduce retention. Ensure the sample is fully dissolved in the mobile phase before injection.
Sample instability.Check the stability of the compound in the chosen mobile phase. Use lower temperatures if necessary.
Method 2: Diastereomeric Salt Formation
Problem Potential Cause(s) Recommended Solution(s)
No Crystal Formation High solubility of both diastereomeric salts in the chosen solvent.Screen a wide range of solvents and solvent mixtures (e.g., EtOAc, MeCN, THF:H₂O).[2]
Incorrect stoichiometry.Experiment with different molar ratios of the resolving agent to the racemate (e.g., 1:1, 1:2, 2:1).[2]
Low Diastereomeric Excess (de%) Co-crystallization of both diastereomers.Perform multiple recrystallizations.[10] Optimize the crystallization temperature and cooling rate; a slower cooling rate often improves selectivity.
Ineffective resolving agent.Test a different chiral resolving agent (e.g., chiral amines like (R)-1-phenylethylamine or chiral acids like tartaric acid derivatives).[6][11]
Difficulty Recovering Enantiomer Incomplete salt dissociation.After separating the diastereomer, ensure complete neutralization with a strong acid or base to break the salt and liberate the free enantiomer.
Emulsion formation during workup.Add a different organic solvent or a saturated brine solution to break the emulsion during the extraction phase.
Method 3: Enzymatic Resolution
Problem Potential Cause(s) Recommended Solution(s)
Low or No Enzyme Activity Incorrect enzyme for the substrate.Screen a variety of lipases (e.g., Candida antarctica lipase B (CALB), Candida rugosa lipase, Pseudomonas cepacia lipase).[6][12]
Unsuitable solvent or pH.Optimize the reaction medium. Many enzymes work well in non-polar organic solvents like hexane or MTBE. Ensure the pH is optimal for enzyme activity if using an aqueous system.
Low Enantioselectivity (Low ee%) The enzyme does not effectively discriminate between the enantiomers.Try a different enzyme or modify the substrate (e.g., by changing a protecting group). Adjusting the temperature can sometimes improve enantioselectivity.
Reaction has proceeded past 50% conversion.Monitor the reaction progress carefully. For a kinetic resolution, the maximum yield for a single enantiomer is 50%. Stop the reaction at or near 50% conversion for optimal ee of both the product and the remaining starting material.[6]
Difficult Separation of Product and Substrate Similar physical properties of the acylated product and the unreacted diol.Use column chromatography for separation. The difference in polarity between the ester product and the diol starting material should be sufficient for separation on silica gel.

Quantitative Data Summary

The following table summarizes typical quantitative data for different resolution methods applicable to aromatic diols. Note that optimal conditions for this compound may require specific optimization.

MethodChiral Selector / AgentTypical ConditionsYield (%)Enantiomeric Excess (ee%)
Chiral HPLC Amylose tris(3,5-dimethylphenylcarbamate) CSPNormal Phase: Hexane/Isopropanol (90:10)>95 (preparative)>99
Chiral HPLC Cellulose tris(3,5-dichlorophenylcarbamate) CSPPolar Organic: Acetonitrile/Methanol>95 (preparative)>98
Diastereomeric Salt Formation (+)-Tartaric AcidSolvent: Ethanol/Water35-45 (per enantiomer)>98 (after recrystallization)
Diastereomeric Salt Formation (R)-1-PhenylethylamineSolvent: Ethyl Acetate30-40 (per enantiomer)>97 (after recrystallization)
Enzymatic Resolution Candida antarctica Lipase B (CALB)Acyl Donor: Vinyl acetate; Solvent: Toluene~45-50 (for each enantiomer)>99
Enzymatic Resolution Pseudomonas cepacia Lipase (PCL)Acyl Donor: Isopropenyl acetate; Solvent: Hexane~40-48 (for each enantiomer)>98

Experimental Protocols & Visualizations

Workflow for Selecting a Resolution Method

G start Start: Racemic This compound scale Determine Scale of Separation start->scale small_scale Analytical / Small Scale (<1g) scale->small_scale Small large_scale Preparative / Large Scale (>1g) scale->large_scale Large method_hplc Primary Method: Chiral HPLC small_scale->method_hplc method_salt Primary Method: Diastereomeric Salt Formation large_scale->method_salt method_enz Alternative Method: Enzymatic Resolution large_scale->method_enz end End: Purified Enantiomers method_hplc->end method_salt->end method_enz->end

Caption: Decision tree for selecting an appropriate enantiomeric resolution method.

Protocol 1: Resolution via Diastereomeric Salt Formation

This protocol is a generalized procedure. The optimal resolving agent, solvent, and temperatures must be determined experimentally.

  • Salt Formation:

    • Dissolve 1 equivalent of racemic this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate).

    • In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R,R)-(+)-Tartaric acid) in the same hot solvent. Note: Using 0.5 eq of resolving agent targets the crystallization of one diastereomer, leaving the other in solution.

    • Slowly add the resolving agent solution to the diol solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, try seeding with a small crystal or placing it in a refrigerator (4°C).

    • Let crystallization proceed for several hours or overnight.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This is your first crop of diastereomerically enriched salt.

    • Recrystallize the solid from a fresh portion of hot solvent to improve diastereomeric purity. Monitor purity using analytical chiral HPLC or by measuring specific rotation.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 1M NaOH) to neutralize the acidic resolving agent or an acid (e.g., 1M HCl) to neutralize a basic resolving agent until the pH is neutral.

    • Extract the liberated enantiomerically pure diol with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified enantiomer.

  • Analysis:

    • Confirm the chemical identity via NMR and MS.

    • Determine the enantiomeric excess (ee%) using analytical chiral HPLC.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Isolation racemate Dissolve Racemic Diol in Hot Solvent mix Mix Solutions racemate->mix agent Dissolve Chiral Resolving Agent (0.5 eq) agent->mix cool Cool Slowly to Crystallize Less-Soluble Diastereomer mix->cool filtrate Filter to Separate Crystals and Mother Liquor cool->filtrate dissolve Dissolve Crystals in Water filtrate->dissolve neutralize Neutralize to Break Salt dissolve->neutralize extract Extract with Organic Solvent neutralize->extract isolate Isolate Pure Enantiomer extract->isolate

Caption: Experimental workflow for diastereomeric salt resolution.

Protocol 2: Resolution via Enzymatic Transesterification

This protocol describes a typical kinetic resolution using a lipase.

  • Reaction Setup:

    • To a solution of racemic this compound (1 equivalent) in an anhydrous, non-polar organic solvent (e.g., toluene or hexane), add an acyl donor (e.g., vinyl acetate, 1.5 equivalents).

    • Add the immobilized enzyme (e.g., Novozym 435 - immobilized CALB) to the mixture (typically 10-20% by weight of the substrate).

  • Monitoring the Reaction:

    • Stir the reaction mixture at a constant temperature (e.g., 30-40°C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or chiral HPLC. The goal is to stop the reaction at ~50% conversion to maximize the ee% of both the product and the remaining starting material.

  • Workup:

    • Once ~50% conversion is reached, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Separation and Isolation:

    • The resulting residue contains one enantiomer of the acylated product (e.g., (R)-1-(4-Hydroxyphenyl)-2-acetoxyethanol) and the unreacted enantiomer of the starting diol (e.g., (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol).

    • Separate these two compounds using standard silica gel column chromatography, eluting with a solvent gradient (e.g., hexane/ethyl acetate).

  • Optional Hydrolysis:

    • If the acylated enantiomer is desired as the diol, it can be hydrolyzed back using a mild base (e.g., K₂CO₃ in methanol).

  • Analysis:

    • Confirm the identity of the products.

    • Determine the ee% of both the recovered diol and the acylated product using analytical chiral HPLC.

G start Racemic Diol (R/S) + Acyl Donor enzyme Add Immobilized Lipase (e.g., CALB) start->enzyme reaction Incubate & Stir (~50% Conversion) enzyme->reaction filter Filter to Remove Enzyme reaction->filter mixture Mixture: Acylated (R)-Enantiomer + Unreacted (S)-Diol filter->mixture chromatography Silica Gel Chromatography mixture->chromatography product_r Purified (R)-Ester chromatography->product_r product_s Purified (S)-Diol chromatography->product_s

Caption: Workflow for enzymatic kinetic resolution of a diol.

References

Validation & Comparative

A Comparative Analysis of 1-(4-Hydroxyphenyl)ethane-1,2-diol and Its Analogues for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 1-(4-Hydroxyphenyl)ethane-1,2-diol and its structurally related analogues. This document outlines their biological activities, supported by available experimental data, and provides detailed experimental protocols for key assays.

Introduction

This compound is a phenolic compound that has been identified as a constituent in some plant species and is noted for its potential biological activities, including antimicrobial and anticoagulant properties. While quantitative data on the parent compound is limited, numerous structural analogues have been synthesized and evaluated for a range of biological effects. This guide focuses on a comparative analysis of these analogues, providing available quantitative data to inform structure-activity relationship (SAR) studies and guide future drug discovery efforts. The analogues discussed include stilbenoids, chalcones, and other related phenolic compounds, which have shown promise in areas such as anticancer and antioxidant applications.

Data Presentation

The following tables summarize the available quantitative biological activity data for analogues of this compound. Due to the limited availability of quantitative data for the parent compound, the comparison primarily focuses on the performance of its structural derivatives.

Table 1: Antiestrogenic Activity of 1,1,2-Tris(4-hydroxyphenyl)alkene Analogues

Compound IDAlkyl Substituent (R)Receptor Binding Affinity (RBA) (%)¹IC₅₀ (nM)²
3a H45.5-
3b Me52.115
3c Et29.610
3d Prop4.03-
3e But0.95-
4OHT (4-hydroxytamoxifen)--7

¹Relative binding affinity to the estrogen receptor compared to estradiol. ²Concentration required to inhibit 50% of the effect of 1 nM estradiol on MCF-7-2a breast cancer cells.[1]

Table 2: Antioxidant and Antibacterial Activity of a Chalcone Analogue

CompoundActivityMeasurementResult
(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneAntioxidantIC₅₀ (DPPH assay)300.43 µg/mL
Antibacterial (vs. S. aureus)Disk DiffusionWeak activity
Antibacterial (vs. E. coli)Disk DiffusionNo activity

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

1. Preparation of Materials:

  • Microorganism: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for non-fastidious bacteria.

  • Antimicrobial Agent: Stock solution of the test compound of known concentration.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: Perform serial two-fold dilutions of the antimicrobial agent in MHB across the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[2][3][4][5]

Anticoagulant Activity: In Vitro Coagulation Assays

In vitro coagulation assays are essential for evaluating the anticoagulant properties of a compound by measuring its effect on clotting time. The Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are two fundamental screening tests.

1. Prothrombin Time (PT) Assay:

  • Principle: This assay evaluates the extrinsic and common pathways of the coagulation cascade.

  • Procedure:

    • Platelet-poor plasma (PPP) is obtained by centrifuging citrated whole blood.

    • The PPP is incubated with the test compound at 37°C.

    • A reagent containing tissue factor (thromboplastin) and calcium is added to initiate coagulation.

    • The time taken for a clot to form is measured in seconds.[6][7][8]

2. Activated Partial Thromboplastin Time (aPTT) Assay:

  • Principle: This assay assesses the intrinsic and common pathways of coagulation.

  • Procedure:

    • Platelet-poor plasma (PPP) is incubated with the test compound and a contact activator (e.g., silica, kaolin) at 37°C.

    • Calcium chloride is then added to initiate clotting.

    • The time to clot formation is recorded in seconds.[7][8]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of this compound and its analogues.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Comparison start Parent Compound This compound analogues Synthesis of Analogues start->analogues characterization Structural Characterization (NMR, MS) analogues->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial anticoagulant Anticoagulant Assays (PT, aPTT) characterization->anticoagulant anticancer Anticancer Assays (IC50, RBA) characterization->anticancer sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticoagulant->sar anticancer->sar comparison Comparative Analysis sar->comparison lead Lead Compound Identification comparison->lead

Caption: Experimental workflow for comparative analysis.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX VII VII X X IX->X + VIIIa Prothrombin Prothrombin X->Prothrombin VII->X + Tissue Factor Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin

References

A Comparative Analysis of Synthetic vs. Natural 1-(4-Hydroxyphenyl)ethane-1,2-diol: Unveiling Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological efficacy of synthetically produced versus naturally sourced 1-(4-Hydroxyphenyl)ethane-1,2-diol, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.

Introduction

This compound is a phenolic compound that has garnered interest for its potential biological activities. The naturally occurring form of this molecule is the (S)-enantiomer, which has been isolated from the aerial parts of Angelica sinensis, a plant widely used in traditional medicine.[1] This natural compound is reported to exhibit both antibacterial and anticoagulative properties. In contrast, chemical synthesis of this molecule without the use of chiral-specific methods typically results in a racemic mixture, containing both the (S) and (R) enantiomers in equal measure. This guide provides a comparative overview of the available data on the biological activity of the natural (S)-enantiomer and the synthetic racemic mixture, highlighting key differences and providing detailed experimental context.

Physicochemical Properties and Purity

PropertyNatural (S)-1-(4-Hydroxyphenyl)ethane-1,2-diolSynthetic (racemic) this compound
Source Angelica sinensisChemical Synthesis
Stereochemistry Enantiomerically pure (S)-enantiomerRacemic mixture ((S)- and (R)-enantiomers)
Appearance Typically a white to off-white solidTypically a white to off-white solid
Molecular Formula C₈H₁₀O₃C₈H₁₀O₃
Molecular Weight 154.16 g/mol 154.16 g/mol
Purity >98% (typical for isolated natural products)>98% (typical for commercial synthetic compounds)
Solubility Soluble in methanol, ethanol, DMSOSoluble in methanol, ethanol, DMSO

Comparative Biological Activity

The primary biological activities attributed to this compound are its antibacterial and anticoagulative effects. A direct, head-to-head comparison of the potency of the natural versus the synthetic form is not available in current literature. However, based on established principles of pharmacology, it is highly probable that the biological activity is stereospecific, residing predominantly in the (S)-enantiomer. Assuming the (R)-enantiomer is biologically inactive or significantly less active, the synthetic racemic mixture would be expected to exhibit approximately 50% of the potency of the pure natural (S)-enantiomer.

Antibacterial Activity

Natural (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol has been shown to significantly inhibit the growth of Aeromonas hydrophila.[1] While quantitative data such as Minimum Inhibitory Concentration (MIC) values from direct comparative studies are unavailable, the mechanism of antibacterial action for phenolic compounds is generally understood to involve the disruption of the bacterial cell membrane.

ParameterNatural (S)-EnantiomerSynthetic (Racemic) Mixture (Hypothesized)
Reported Activity Inhibits the growth of Aeromonas hydrophila.[1]Expected to exhibit antibacterial activity, but likely with a higher MIC value (lower potency) compared to the pure (S)-enantiomer.
Mechanism of Action As a phenolic compound, it is proposed to disrupt the integrity of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[2][3][4][5] The presence of the diol functional group may enhance its interaction with the phospholipid bilayer.The (S)-enantiomer within the racemic mixture would act via the same mechanism. The overall potency would be diluted by the presence of the less active or inactive (R)-enantiomer.
Quantitative Data (MIC) Not available in the reviewed literature.Not available. Expected to be approximately twice the MIC of the pure (S)-enantiomer.
Anticoagulative Activity

The natural form of this compound is also reported to have anticoagulative properties.[1] The precise mechanism and the specific signaling pathways involved in this activity have not been elucidated in the available literature.

ParameterNatural (S)-EnantiomerSynthetic (Racemic) Mixture (Hypothesized)
Reported Activity Exhibits anticoagulative activity.[1]Expected to exhibit anticoagulative activity, with a lower potency compared to the pure (S)-enantiomer.
Mechanism of Action The specific molecular targets and signaling pathways are currently unknown.The (S)-enantiomer within the mixture would be responsible for the activity. The overall effect would likely be diminished due to the presence of the (R)-enantiomer.
Quantitative Data (e.g., IC₅₀) Not available in the reviewed literature.Not available. Expected to be higher than that of the pure (S)-enantiomer.

Experimental Protocols

Detailed experimental protocols for the validation of the biological activities of this compound are provided below. These are generalized protocols based on standard microbiological and hematological assays.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Aeromonas hydrophila) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Preparation of Compound Dilutions: A series of twofold dilutions of the test compound (natural or synthetic) are prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth without bacteria) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature and for a sufficient duration to allow bacterial growth (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticoagulation Assay: Activated Partial Thromboplastin Time (aPTT)

The aPTT assay is a common screening test to evaluate the intrinsic and common pathways of coagulation.

  • Preparation of Plasma: Platelet-poor plasma is obtained by centrifuging citrated whole blood.

  • Incubation with Compound: A defined volume of plasma is incubated with various concentrations of the test compound (natural or synthetic) or a vehicle control for a specific period at 37°C.

  • Activation: An aPTT reagent (containing a contact activator and phospholipids) is added to the plasma-compound mixture and incubated for a defined time.

  • Initiation of Clotting: Calcium chloride is added to the mixture to initiate the coagulation cascade.

  • Measurement of Clotting Time: The time taken for a fibrin clot to form is measured using a coagulometer. An increase in clotting time compared to the control indicates anticoagulant activity.

Visualizations

Experimental Workflow for Comparative Analysis

G cluster_2 Data Analysis Natural Natural (S)-Enantiomer (from Angelica sinensis) Antibacterial Antibacterial Assay (Broth Microdilution) Natural->Antibacterial Anticoagulant Anticoagulant Assay (aPTT) Natural->Anticoagulant Synthetic Synthetic Racemic Mixture Synthetic->Antibacterial Synthetic->Anticoagulant MIC Determine MIC Antibacterial->MIC ClottingTime Measure Clotting Time Anticoagulant->ClottingTime Comparison Compare Potency (Natural vs. Synthetic) MIC->Comparison ClottingTime->Comparison

Caption: Workflow for comparing the biological activity of natural vs. synthetic compounds.

Proposed Mechanism of Antibacterial Action

G cluster_0 Bacterial Cell Membrane Cell Membrane (Phospholipid Bilayer) Cytoplasm Cytoplasm (Intracellular Components) Disruption Membrane Disruption Membrane->Disruption Leads to Compound This compound Compound->Membrane Interacts with Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed antibacterial mechanism via cell membrane disruption.

Conclusion

The available evidence suggests that the naturally occurring (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol possesses antibacterial and anticoagulative properties. While direct comparative studies are lacking, it is scientifically reasonable to predict that the synthetic racemic mixture will exhibit lower potency in these biological activities due to the presence of the likely less active (R)-enantiomer. For researchers and drug development professionals, this implies that the enantiomerically pure (S)-form is the more promising candidate for further investigation and development. Future studies should focus on conducting direct, quantitative comparisons of the biological activities of the individual enantiomers and the racemic mixture to definitively establish their respective potencies and to elucidate the specific molecular mechanisms and signaling pathways underlying their effects.

References

A Comparative Guide to Analytical Methods for 1-(4-Hydroxyphenyl)ethane-1,2-diol Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-(4-Hydroxyphenyl)ethane-1,2-diol, a key compound of interest in various research and development fields. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data. This document outlines the experimental protocols and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Overview of Analytical Techniques

The choice of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the need for chiral separation.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds like this compound. Coupled with a Diode Array Detector (DAD) or UV detector, it offers good selectivity and sensitivity for routine analysis. Chiral HPLC methods can be employed for the separation of enantiomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For polar and non-volatile compounds like diols, derivatization is typically required to increase volatility and thermal stability. GC-MS provides high sensitivity and structural information.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity among the three techniques. It is particularly well-suited for the analysis of complex biological matrices with minimal sample cleanup. The use of Multiple Reaction Monitoring (MRM) enhances the specificity of detection.

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPLC-DAD, GC-MS, and LC-MS/MS for the analysis of this compound or structurally similar phenolic and diol compounds. The data presented is a synthesis from various studies and should be considered as a general guide. Method validation in the end-user's laboratory is essential.

Performance ParameterHPLC-DADGC-MS (with derivatization)LC-MS/MS
Linearity (R²) > 0.99> 0.99> 0.999
Limit of Detection (LOD) 0.01 - 0.5 µg/mL0.01 - 0.1 mg/kg0.02 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.03 - 1.5 µg/mL0.02 - 0.3 mg/kg0.05 - 1.0 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (% RSD) < 5%< 10%< 5%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are generalized and may require optimization for specific applications and instrumentation.

High-Performance Liquid Chromatography (HPLC-DAD)

This protocol is suitable for the quantitative analysis of this compound in various matrices. For chiral separations, a chiral stationary phase would be required.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid in water, Solvent A) and acetonitrile (Solvent B).

  • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a derivatization step to improve the volatility and chromatographic behavior of this compound.

Instrumentation:

  • GC-MS system with a split/splitless injector, a mass selective detector, and an appropriate capillary column.

Derivatization:

  • Evaporate the sample extract to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • After cooling to room temperature, the sample is ready for injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound, especially in complex matrices.

Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program: A rapid gradient can be employed, for example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6.1-7 min, 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: ESI in negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined by direct infusion.

  • Ion Source Parameters: Capillary voltage, cone voltage, desolvation gas flow, and desolvation temperature should be optimized for maximum signal intensity.

Sample Preparation:

  • For biological samples, protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) is a common and effective sample preparation technique. After centrifugation, the supernatant can be diluted and injected.

Visualizations

Workflow for Analytical Method Cross-Validation

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_analyte Define Analyte and Matrix select_methods Select Methods for Comparison (e.g., HPLC, GC-MS, LC-MS/MS) define_analyte->select_methods set_acceptance Set Acceptance Criteria select_methods->set_acceptance prepare_samples Prepare Standard and QC Samples set_acceptance->prepare_samples validate_individual Validate Each Method Individually (Linearity, Accuracy, Precision, etc.) prepare_samples->validate_individual analyze_common Analyze Common Set of Samples by All Methods validate_individual->analyze_common compare_data Compare Quantitative Results analyze_common->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) compare_data->statistical_analysis assess_performance Assess Performance Characteristics statistical_analysis->assess_performance report_findings Report Findings and Recommendations assess_performance->report_findings

Caption: Workflow for the cross-validation of analytical methods.

Comparison of Key Performance Characteristics

Performance_Comparison cluster_methods Analytical Methods cluster_performance Performance Metrics HPLC HPLC-DAD High Versatility Moderate Sensitivity Sensitivity Sensitivity LOD LOQ HPLC->Sensitivity Moderate Selectivity Selectivity Ability to differentiate analyte from interferences HPLC->Selectivity Good Throughput Throughput Sample analysis time HPLC->Throughput Moderate Cost Cost Instrument and operational costs HPLC->Cost Low GCMS GC-MS High Specificity (with MS) Requires Derivatization GCMS->Sensitivity High GCMS->Selectivity Very Good GCMS->Throughput Moderate to Low GCMS->Cost Moderate LCMSMS LC-MS/MS Highest Sensitivity & Selectivity Ideal for Complex Matrices LCMSMS->Sensitivity Very High LCMSMS->Selectivity Excellent LCMSMS->Throughput High LCMSMS->Cost High

Caption: Comparison of key performance characteristics of analytical methods.

A Comparative Analysis of Antioxidant Properties: 1-(4-Hydroxyphenyl)ethane-1,2-diol versus Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

In the quest for potent antioxidant compounds, both naturally occurring and synthetic, a thorough understanding of their comparative efficacy is paramount. This guide provides a detailed comparison of the antioxidant properties of the well-researched polyphenol, resveratrol, and the less-studied compound, 1-(4-Hydroxyphenyl)ethane-1,2-diol. While extensive data exists for resveratrol, showcasing its robust antioxidant capabilities through various in vitro and cellular mechanisms, there is a notable scarcity of direct experimental evidence for the antioxidant activity of this compound in publicly available scientific literature. This guide will present the available data for resveratrol and discuss the theoretical antioxidant potential of this compound based on its chemical structure, alongside information on a structurally similar compound, tyrosol, to provide a contextual reference.

Resveratrol: A Well-Established Antioxidant

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenol found in various plants, including grapes, blueberries, and peanuts.[1] Its antioxidant properties have been extensively studied and are attributed to both direct free radical scavenging and the modulation of intracellular antioxidant systems.[2][3]

Resveratrol can neutralize free radicals through its phenolic hydroxyl groups, which can donate a hydrogen atom to stabilize reactive oxygen species (ROS).[4] Beyond direct scavenging, resveratrol is known to upregulate endogenous antioxidant defenses through the activation of signaling pathways, most notably the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[5][6]

Quantitative Antioxidant Performance of Resveratrol

The antioxidant capacity of resveratrol has been quantified in numerous studies using various standardized assays. The following table summarizes representative data from some of these assays.

AssayMetricResult for ResveratrolReference CompoundResult for ReferenceCitations
DPPH IC₅₀15.54 µg/mLVitamin C6.35 µg/mL[5]
IC₅₀0.131 mMTrolox0.008 mM[3]
ABTS IC₅₀2.86 µg/mLVitamin C5.18 µg/mL[5]
IC₅₀~2 µg/mL (for non-irradiated)--[1]
ORAC Trolox Equivalents5.26 µM TE/µM--[7]

Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates a higher antioxidant activity. ORAC (Oxygen Radical Absorbance Capacity) values are typically expressed as Trolox equivalents (TE), a water-soluble analog of vitamin E.

Mechanism of Action: The Nrf2 Signaling Pathway

A key mechanism behind resveratrol's cellular antioxidant effects is its ability to activate the Nrf2 signaling pathway.[5][6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its binding to Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or activators like resveratrol, this interaction is disrupted. Resveratrol can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of protective antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[3][8]

Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Resveratrol Resveratrol Keap1_Nrf2 Keap1-Nrf2 Complex Resveratrol->Keap1_Nrf2 Inhibits binding Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes Activates Transcription Transcription

Nrf2 signaling pathway activation by resveratrol.

This compound: An Antioxidant Profile Under Investigation

Currently, there is a significant lack of published, peer-reviewed experimental data quantifying the antioxidant activity of this compound. Searches of scientific databases did not yield specific IC₅₀ or ORAC values, nor any studies directly comparing its antioxidant performance to resveratrol or other well-known antioxidants.

Theoretical Antioxidant Potential

From a chemical structure standpoint, this compound possesses a phenolic hydroxyl group attached to an aromatic ring. Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from the hydroxyl group to neutralize free radicals, forming a more stable phenoxyl radical in the process.[9][10] The presence of this functional group suggests that this compound likely has some degree of antioxidant capacity.

A Note on the Structural Analog: Tyrosol

To provide some context, we can look at a structurally similar compound, tyrosol (4-hydroxyphenethyl alcohol). Tyrosol shares the 4-hydroxyphenyl group but has a simple ethyl alcohol side chain, lacking the second hydroxyl group present in this compound. Tyrosol, a component of olive oil, has demonstrated antioxidant properties, although it is generally considered to have weaker activity compared to compounds with more hydroxyl groups like hydroxytyrosol.[6][8][11] Studies have shown that tyrosol and its derivatives can scavenge free radicals and exhibit protective effects against oxidative stress in cellular models.[2][12]

Disclaimer: It is crucial to emphasize that data for tyrosol cannot be directly extrapolated to this compound. The presence of the additional hydroxyl group in this compound could potentially influence its antioxidant activity, but without direct experimental evidence, its performance relative to resveratrol or even tyrosol remains speculative.

Experimental Protocols for Key Antioxidant Assays

To facilitate the design of future comparative studies, this section details the methodologies for three widely used in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.[13][14] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[13]

Protocol Outline:

  • Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).[15]

  • Sample Preparation: The test compound (e.g., resveratrol) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of dilutions.

  • Reaction: A fixed volume of the DPPH solution is mixed with the sample solutions in a microplate or cuvettes. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[13]

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[13]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC₅₀ value is then determined from a plot of concentration versus percentage inhibition.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[16][17] The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Protocol Outline:

  • ABTS•+ Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[18]

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).[18]

  • Sample Preparation: The test compound and a positive control are prepared in a series of dilutions.

  • Reaction: A small volume of the sample solution is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[15]

  • Measurement: The absorbance is measured at the specified wavelength (e.g., 734 nm).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[7] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol Outline:

  • Reagent Preparation: Solutions of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator (AAPH), and a standard antioxidant (Trolox) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Sample Preparation: The test compound is prepared in a series of dilutions.

  • Assay Setup: In a microplate, the fluorescent probe, buffer, and either the sample, standard, or a blank (buffer only) are added to the wells.

  • Incubation: The microplate is pre-incubated at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of the AAPH solution to all wells.

  • Measurement: The fluorescence is measured kinetically over a period of time (e.g., every minute for 1-2 hours) at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).

  • Calculation: The Area Under the Curve (AUC) for the fluorescence decay is calculated for the blank, standards, and samples. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed in Trolox Equivalents.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Reagents (e.g., DPPH, ABTS, AAPH) r1 Mix Reagents and Samples p1->r1 p2 Prepare Test Compound (Serial Dilutions) p2->r1 p3 Prepare Positive Control (e.g., Trolox, Vit C) p3->r1 r2 Incubate (Time and Temperature Specific) r1->r2 a1 Measure Signal Change (Absorbance or Fluorescence) r2->a1 a2 Calculate % Inhibition or AUC a1->a2 a3 Determine IC50 or Trolox Equivalents a2->a3

General workflow for in vitro antioxidant assays.

Conclusion

This comparative guide highlights the substantial body of evidence supporting the potent antioxidant activity of resveratrol, acting through both direct radical scavenging and the modulation of the Nrf2 signaling pathway. In stark contrast, there is a clear and significant gap in the scientific literature regarding the antioxidant properties of this compound. While its chemical structure suggests potential antioxidant activity, the absence of experimental data makes any direct comparison with resveratrol impossible at this time. Future research is required to isolate or synthesize and experimentally evaluate this compound in standardized antioxidant assays to determine its efficacy and potential as an antioxidant agent. For researchers and drug development professionals, resveratrol remains a benchmark compound with well-documented antioxidant effects, while this compound represents an area ripe for novel investigation.

References

A Comparative Analysis of 1-(4-Hydroxyphenyl)ethane-1,2-diol and Other Phenolic Diols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, phenolic compounds are a cornerstone of research due to their diverse biological activities. This guide provides a structural and functional comparison of 1-(4-Hydroxyphenyl)ethane-1,2-diol with other prominent phenolic diols: resveratrol, catechol, and hydroquinone. The objective is to offer a data-driven comparative analysis to aid researchers in evaluating their potential therapeutic applications.

Structural and Functional Overview

Phenolic diols are characterized by an aromatic ring bearing at least two hydroxyl groups. The spatial arrangement of these hydroxyl groups, along with other structural features, profoundly influences their biological properties, including antioxidant, anti-inflammatory, and cytotoxic activities.

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a well-studied stilbenoid polyphenol found in grapes and other plants. It is renowned for its antioxidant and anti-inflammatory properties, which are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate various signaling pathways.

Catechol (1,2-dihydroxybenzene) is a simple phenolic diol that serves as a fundamental structural motif in many biological molecules. Its ortho-dihydroxy configuration is crucial for its potent antioxidant and pro-oxidant activities, as well as its role in enzyme inhibition and signaling.

Hydroquinone (1,4-dihydroxybenzene) is another simple benzenediol with hydroxyl groups in the para position. It is known for its strong reducing properties and is used in various industrial and pharmaceutical applications. Its biological activity is closely linked to its ability to undergo redox cycling.

Comparative Performance Data

To facilitate an objective comparison, the following tables summarize the available quantitative data for the antioxidant and cytotoxic activities of resveratrol, catechol, and hydroquinone. It is important to note the absence of publicly available, directly comparable data for this compound, highlighting a significant area for future research.

Antioxidant Activity (IC₅₀ Values)

The antioxidant capacity is a key parameter for evaluating the therapeutic potential of phenolic compounds. The half-maximal inhibitory concentration (IC₅₀) in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays is a common measure of radical scavenging activity. Lower IC₅₀ values indicate higher antioxidant potency.

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
This compound Data not availableData not available
Resveratrol ~131[1]~2.86[2]
Catechol Data varies significantly based on assay conditionsData varies significantly based on assay conditions
Hydroquinone ~17.44[3]~4.57[3]

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Cytotoxicity (IC₅₀ Values against Cancer Cell Lines)

The cytotoxic potential of these compounds is crucial for their evaluation as potential anticancer agents. The IC₅₀ values represent the concentration required to inhibit the growth of 50% of a cell population.

CompoundCell LineIC₅₀ (µM)
This compound Data not availableData not available
Resveratrol MCF-7 (Breast Cancer)~51.18[4][5]
HepG2 (Liver Cancer)~57.4[4][5]
Catechol Data indicates inhibition of lung cancer cell growth without toxicity to normal lung cells, but specific IC₅₀ values are not consistently reported.[6][7]
Hydroquinone A431 (Squamous Carcinoma)Induces cell death at concentrations from 12.5 µM[8]
B16F10 (Melanoma)Dramatically induces cell death at 50 µM[8]
MDA-MB-231 (Breast Cancer)Markedly induces cell death at 50 µM[8]

Note: Cytotoxicity is cell-line and time-dependent. The provided values are for reference and may vary.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the biological activities of phenolic compounds.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • In a 96-well plate, add 100 µL of the test compound solution to each well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control well should contain the solvent and DPPH solution without the test compound.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance.

Protocol:

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound.

  • Add 10 µL of the test compound solution to 1 mL of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • A control is prepared with the solvent instead of the test compound.

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

Protocol:

  • Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide in cells, typically macrophages (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly measured by quantifying its stable metabolite, nitrite, using the Griess reagent.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The biological activities of phenolic diols are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound: Due to the lack of specific studies, the precise signaling pathways modulated by this compound are unknown. However, based on its structure, it is hypothesized to act primarily as a direct antioxidant by donating hydrogen atoms from its phenolic hydroxyl group to neutralize free radicals.

Antioxidant_Mechanism_of_1_4_Hydroxyphenylethane_1_2_diol cluster_interaction Redox Reaction ROS Reactive Oxygen Species (ROS) NeutralizedROS Neutralized ROS ROS->NeutralizedROS Reduction PhenolicDiol 1-(4-Hydroxyphenyl) ethane-1,2-diol PhenoxylRadical Phenoxyl Radical (Stabilized) PhenolicDiol->PhenoxylRadical Oxidation

Caption: Hypothetical antioxidant mechanism of this compound.

Resveratrol: Resveratrol exhibits anti-inflammatory effects by suppressing key inflammatory signaling pathways, including the NF-κB and JAK/STAT pathways, thereby reducing the expression of pro-inflammatory mediators.[4][9][10]

Resveratrol_Anti_inflammatory_Pathway cluster_NFkB NF-κB Pathway cluster_JAKSTAT JAK/STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK JAK JAK TLR4->JAK Resveratrol Resveratrol Resveratrol->IKK inhibits Resveratrol->JAK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates ProInflammatory Pro-inflammatory Gene Expression (e.g., iNOS, IL-6) NFκB_nucleus->ProInflammatory STAT STAT JAK->STAT phosphorylates STAT_nucleus STAT (nucleus) STAT->STAT_nucleus translocates STAT_nucleus->ProInflammatory

Caption: Resveratrol's inhibition of NF-κB and JAK/STAT signaling pathways.

Catechol: Catechol's anti-inflammatory action is linked to its ability to scavenge ROS, which in turn suppresses the activation of the PKD-NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines like IL-8.[11]

Catechol_Anti_inflammatory_Pathway cluster_PKDNFkB PKD/NF-κB Pathway OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS Intracellular ROS OxidativeStress->ROS PKD PKD ROS->PKD Catechol Catechol Catechol->ROS scavenges IKK IKK PKD->IKK activates NFκB NF-κB IKK->NFκB activates NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates IL8 IL-8 Production NFκB_nucleus->IL8

Caption: Catechol's suppression of the PKD-NF-κB pathway via ROS scavenging.

Hydroquinone: Hydroquinone has been shown to exert anti-inflammatory effects by targeting the AKT/IRF3 signaling pathway. This leads to the suppression of type I interferon (IFN-β) production, which is involved in inflammatory responses.[12][13]

Hydroquinone_Anti_inflammatory_Pathway cluster_AKTRF3 AKT/IRF3 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 AKT AKT TLR4->AKT Hydroquinone Hydroquinone Hydroquinone->AKT inhibits TBK1 TBK1 AKT->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_nucleus IRF3 (nucleus) IRF3->IRF3_nucleus translocates IFNb IFN-β Production IRF3_nucleus->IFNb

References

Comparing the cytotoxicity of 1-(4-Hydroxyphenyl)ethane-1,2-diol across different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the cytotoxic effects of a phenolic compound across various cell lines, providing valuable insights for researchers and drug development professionals.

This guide presents a comparative analysis of the cytotoxicity of a phenolic compound, offering a framework for evaluating similar molecules in preclinical research. While the primary focus of this report is on 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), due to the availability of published data, the methodologies and comparative approach serve as a valuable resource for assessing the cytotoxicity of related structures, including 1-(4-Hydroxyphenyl)ethane-1,2-diol.

Comparative Cytotoxicity Data

The cytotoxic activity of DMHE was evaluated against a panel of human cancer cell lines and a normal human fibroblast cell line. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT cell proliferation assay. The results are summarized in the table below.

Cell LineCell Type24h IC50 (µg/mL)48h IC50 (µg/mL)72h IC50 (µg/mL)
HT-29 Human Colon Adenocarcinoma38.8 ± 1.6417.2 ± 2.2925.3 ± 0.99
MCF-7 Human Breast Adenocarcinoma80.1 ± 2.348.3 ± 1.4325.0 ± 2.65
A549 Human Lung Carcinoma45.0 ± 2.2137.5 ± 2.6631.8 ± 1.69
MRC-5 Normal Human Lung FibroblastNo significant cytotoxicity observedNo significant cytotoxicity observedNo significant cytotoxicity observed

Data presented as mean ± standard deviation.[1]

The data indicates that DMHE exhibits a dose- and time-dependent cytotoxic effect on the cancer cell lines tested. Notably, the compound showed minimal to no cytotoxic effect on the normal MRC-5 cell line, suggesting a potential for selective toxicity towards cancer cells.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide.

Cell Culture

Human cancer cell lines (HT-29, MCF-7, A549) and the normal human lung fibroblast cell line (MRC-5) were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compound (e.g., DMHE) for 24, 48, and 72 hours.

  • After the incubation period, the treatment medium was removed, and MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well and incubated for 4 hours at 37°C.

  • The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability was calculated as a percentage of the untreated control cells. The IC50 value was determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect apoptosis and necrosis.[1]

  • Cells were seeded in 6-well plates and treated with the test compound at various concentrations for specified time points.

  • After treatment, both floating and adherent cells were collected.

  • The cells were washed with cold PBS and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and PI were added to the cell suspension and incubated in the dark at room temperature.

  • The stained cells were analyzed by a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Annexin V-negative, PI-negative cells are live cells.

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be investigated.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Preparation Compound Preparation Compound Treatment Compound Treatment Compound Preparation->Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay LDH Assay LDH Assay Compound Treatment->LDH Assay Flow Cytometry Flow Cytometry Compound Treatment->Flow Cytometry IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Flow Cytometry->Apoptosis Quantification

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Phenolic Compound Phenolic Compound Bax/Bak Activation Bax/Bak Activation Phenolic Compound->Bax/Bak Activation Mitochondrial Disruption Mitochondrial Disruption Bax/Bak Activation->Mitochondrial Disruption Cytochrome c Release Cytochrome c Release Mitochondrial Disruption->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A hypothetical intrinsic apoptosis signaling pathway.

Disclaimer: The data and methodologies presented in this guide are based on published research on 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE). As of the date of this publication, specific cytotoxicity data for this compound was not available in the surveyed literature. This guide serves as a template for comparative analysis and should be adapted based on experimentally generated data for the compound of interest.

References

A Head-to-Head Comparative Analysis of 1-(4-Hydroxyphenyl)ethane-1,2-diol and Structurally Similar Commercial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported biological activities of 1-(4-Hydroxyphenyl)ethane-1,2-diol and commercially available compounds with structural similarities. The focus of this analysis is on the antimicrobial and anticoagulant properties of these molecules, supported by available experimental data.

Introduction to this compound

This compound is a phenolic compound that has been identified as a constituent of the aerial parts of Angelica sinensis. Preliminary studies have indicated that this compound possesses both antibiotic and anticoagulative properties. Specifically, it has been reported to significantly inhibit the growth of the Gram-negative bacterium Aeromonas hydrophila.

Comparative Analysis of Biological Activities

To provide a context for the potential efficacy of this compound, this section compares its reported activities with those of commercially available compounds sharing a hydroxyphenyl moiety. The selected commercial compounds include the well-characterized antimicrobial agent Triclosan and the anticoagulant Dicoumarol. Additionally, Resveratrol and Bisphenol A are included due to their structural similarity and documented effects on microbial growth and coagulation.

Antimicrobial Activity

The following table summarizes the available minimum inhibitory concentration (MIC) data for the selected compounds against various bacterial strains. MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Comparison of Minimum Inhibitory Concentration (MIC) Values

CompoundTarget OrganismMIC (µg/mL)Citation(s)
This compound Aeromonas hydrophilaData not available
Triclosan Staphylococcus aureus0.025 - 1[1]
Methicillin-resistant S. aureus (MRSA)1 - 4[2]
Escherichia coli0.5 - 1[3]
Resveratrol Staphylococcus aureus>1000[4]
Escherichia coli>200[4]
Bacillus cereus50[4]
Bisphenol A Staphylococcus aureus23 (Zone of Inhibition in mm)[5]
Bacillus subtilis22 (Zone of Inhibition in mm)[5]
Escherichia coli20 (Zone of Inhibition in mm)[5]

Note: Data for Bisphenol A is presented as the zone of inhibition, a qualitative measure of antimicrobial activity.

Anticoagulant Activity

The anticoagulant properties of the compounds are compared based on their effects on standard coagulation assays, such as the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT). These tests measure the time it takes for blood plasma to clot and are used to assess the integrity of the extrinsic/common and intrinsic/common coagulation pathways, respectively.

Table 2: Comparison of Anticoagulant Activity

CompoundEffect on CoagulationExperimental ObservationsCitation(s)
This compound Reported anticoagulative activityQuantitative data on PT, aPTT, or TT prolongation not available.
Dicoumarol AnticoagulantActs as a Vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X.[6][7][6][7]
Resveratrol May enhance anticoagulant effect of warfarinProlonged PT and aPTT in mice when co-administered with warfarin.[8][8]
Bisphenol A May interfere with coagulationIncreased aPTT at high concentrations.[9]
Diethylstilbestrol Increased risk of blood clotsAssociated with an increased incidence of venous thromboembolism.[10][10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate or adapt these procedures for their own studies.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A series of twofold dilutions of the test compound is prepared in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (bacteria and broth, no compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Coagulation Assays

These assays are performed using a coagulometer to measure clotting times of citrated plasma.

This test evaluates the intrinsic and common coagulation pathways.

Protocol:

  • Sample Preparation: Patient or pooled normal plasma (citrated) is pre-warmed to 37°C.

  • Reagent Addition: A specific volume of the plasma is mixed with an aPTT reagent (containing a contact activator and phospholipids) and incubated for a specified time.

  • Initiation of Clotting: Calcium chloride solution is added to the mixture to initiate the clotting cascade.

  • Measurement: The time taken for a fibrin clot to form is measured by the coagulometer.

This test evaluates the extrinsic and common coagulation pathways.

Protocol:

  • Sample Preparation: Patient or pooled normal plasma (citrated) is pre-warmed to 37°C.

  • Initiation of Clotting: A thromboplastin reagent (containing tissue factor and calcium) is added to the plasma.

  • Measurement: The time taken for a fibrin clot to form is measured by the coagulometer.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes described in this guide.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) cluster_common Common Pathway Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Factor IX Factor IX Factor XI->Factor IX Factor X Factor X Factor IX->Factor X Factor VIIIa Prothrombin (II) Prothrombin (II) Factor X->Prothrombin (II) Factor Va Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Factor VIIa->Factor X Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen (I) Fibrinogen (I) Thrombin (IIa)->Fibrinogen (I) Fibrin (Ia) Fibrin (Ia) Fibrinogen (I)->Fibrin (Ia) Dicoumarol Dicoumarol Dicoumarol->Factor IX Inhibits Synthesis Dicoumarol->Factor X Inhibits Synthesis Dicoumarol->Factor VIIa Inhibits Synthesis Dicoumarol->Prothrombin (II) Inhibits Synthesis This compound This compound Coagulation_Cascade Coagulation_Cascade This compound->Coagulation_Cascade Reported Anticoagulant Effect (Mechanism Undefined)

Caption: The coagulation cascade and the inhibitory target of Dicoumarol.

Antimicrobial_Assay_Workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Prepare Compound Dilutions Prepare Compound Dilutions Prepare Bacterial Inoculum->Prepare Compound Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Compound Dilutions->Inoculate Microtiter Plate Incubate at 37°C Incubate at 37°C Inoculate Microtiter Plate->Incubate at 37°C Read Results Read Results Incubate at 37°C->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.

Conclusion

This compound presents as a compound of interest due to its reported antimicrobial and anticoagulant activities. However, the lack of quantitative data currently limits a direct and comprehensive comparison with established commercial compounds. The data presented for Triclosan and Dicoumarol provide a benchmark for the level of efficacy expected for compounds in these therapeutic areas. Further research is warranted to quantify the biological activities of this compound to fully assess its potential as a lead compound for drug development. The experimental protocols and comparative data provided in this guide aim to facilitate such future investigations.

References

Safety Operating Guide

Navigating the Disposal of 1-(4-Hydroxyphenyl)ethane-1,2-diol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-(4-Hydroxyphenyl)ethane-1,2-diol, a chemical utilized in various research and development applications, is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its appropriate management, from handling to final disposal.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Eye Protection Tightly sealing safety goggles or a face shield.Protects against potential splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Body Protection Protective clothing, such as a lab coat.Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid inhalation.Reduces the risk of respiratory irritation.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not empty into drains or surface water.[1]

  • Waste Identification and Classification:

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

    • Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification in accordance with local and national regulations.

  • Collection and Storage of Waste:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Approved Disposal Methods:

    • The primary recommended method of disposal is to send the chemical waste to an approved waste disposal plant.[1]

    • An alternative for some jurisdictions may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by a licensed and approved waste disposal company.

  • Decontamination of Empty Containers:

    • Do not reuse empty containers.

    • Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

    • Dispose of the rinsate as hazardous waste along with the chemical.

    • The decontaminated container can then be disposed of according to institutional guidelines.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store classify Classify as Hazardous Waste (Consult EHS) store->classify transport Arrange for Pickup by Approved Waste Disposal Company classify->transport dispose Final Disposal at an Approved Facility (e.g., Incineration) transport->dispose end End: Disposal Complete dispose->end

Caption: Disposal Workflow for this compound.

This comprehensive approach to the disposal of this compound ensures that laboratories and research facilities can maintain a safe environment while adhering to regulatory standards. By following these procedures, researchers can minimize risks and contribute to the responsible management of chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.